molecular formula C16H17NO2 B185193 N-(3,4-dimethylphenyl)-2-methoxybenzamide CAS No. 512842-15-8

N-(3,4-dimethylphenyl)-2-methoxybenzamide

Katalognummer: B185193
CAS-Nummer: 512842-15-8
Molekulargewicht: 255.31 g/mol
InChI-Schlüssel: CENWKDRFRAVJKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-dimethylphenyl)-2-methoxybenzamide is a chemical compound of interest in medicinal chemistry and oncology research. While specific data for this exact molecule is limited, its core structure shares key features with other investigated benzamide derivatives, suggesting potential areas of research value. Compounds featuring the 2-methoxybenzamide scaffold have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway, which is a pivotal target in cancer therapy due to its role in tumorigenesis and metastasis . For instance, in studies, such derivatives demonstrated nanomolar IC50 values in Gli-luciferase reporter assays and were shown to prevent the ciliary translocation of the Smoothened (Smo) protein, a key bottleneck in Hh signal transduction . Furthermore, structural analogs with dimethylphenyl and methoxybenzamide groups have been explored for their broader anticancer mechanisms. Related research indicates that biaryl amide derivatives can exhibit activity by downregulating proteins like tyrosinase-related protein 2 (TRP-2) through proteasomal degradation, or by acting as dual ligands for targets such as heat shock protein 27 (Hsp27) and tubulin, which can induce apoptosis and overcome drug resistance in cancer cells . The presence of the 3,4-dimethylphenyl group is a common feature in molecules designed for targeted protein interaction, often enhancing selectivity and binding affinity. This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-(3,4-dimethylphenyl)-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-11-8-9-13(10-12(11)2)17-16(18)14-6-4-5-7-15(14)19-3/h4-10H,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENWKDRFRAVJKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356856
Record name N-(3,4-dimethylphenyl)-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

512842-15-8
Record name N-(3,4-dimethylphenyl)-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Benzamide Derivatives as Sigma-1 Receptor Ligands: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of benzamide derivatives as ligands for the Sigma-1 receptor (σ1R). Historically categorized alongside dopaminergic antagonists, specific N-substituted benzamides have emerged as high-affinity σ1R modulators with significant therapeutic potential in neurodegeneration, neuropathic pain, and oncology. This document details the structural prerequisites for σ1R affinity, validated radioligand binding protocols, and the critical challenge of selectivity against the Dopamine D2 receptor.

The Molecular Target: Sigma-1 Receptor (σ1R)[1][2][3][4][5][6][7][8]

Nature of the Target

The σ1R is a unique, ligand-operated integral membrane chaperone protein (223 amino acids in humans) residing primarily at the Mitochondria-Associated Membrane (MAM) of the Endoplasmic Reticulum (ER).[1][2] Unlike G-protein coupled receptors (GPCRs), σ1R regulates cellular homeostasis by stabilizing the Inositol 1,4,5-trisphosphate receptor (IP3R), thereby modulating Ca²⁺ signaling between the ER and mitochondria.

The "Identity Crisis"

Originally misclassified as an opioid receptor subtype and later confused with the phencyclidine (PCP) binding site, σ1R is now recognized as a distinct entity. This distinction is vital for benzamide design: while early benzamides (e.g., remoxipride) were developed as antipsychotic D2 antagonists, their "off-target" σ1R affinity is now the primary focus for neuroprotective drug discovery.

The Benzamide Pharmacophore & SAR[9][10]

The transition from a Dopamine D2 antagonist to a selective σ1R ligand involves specific structural modifications to the benzamide scaffold. The core pharmacophore requires a basic nitrogen atom flanked by hydrophobic regions.

Structural Determinants

To shift affinity from D2 to σ1R, the following Structure-Activity Relationship (SAR) rules generally apply:

  • The Aromatic Region (Region A): A substituted phenyl ring (the benzamide core). Electron-withdrawing groups (e.g., -Cl, -I) or methoxy groups (-OMe) at the para or meta positions often enhance affinity.

  • The Linker (Region B): The distance between the amide nitrogen and the basic amine is critical. Extending the alkyl chain (2–4 methylene units) or constraining it within a piperidine ring influences the folding required to fit the σ1R hydrophobic pocket.

  • The Basic Amine (Region C): A protonatable nitrogen is essential for electrostatic interaction with Asp126 in the σ1R binding pocket.

  • The Hydrophobic Tail (Region D): N-substitution with bulky hydrophobic groups (e.g., benzyl, phenethyl) dramatically increases σ1R affinity compared to short alkyl chains found in D2-selective agents.

Visualization: Pharmacophore Map

The following diagram illustrates the structural logic required to design σ1R-selective benzamides.

Benzamide_SAR Core Benzamide Core (Region A) Linker Alkyl/Amide Linker (Region B) Core->Linker Scaffold Amine Basic Nitrogen (Region C) Linker->Amine Distance Control Tail Hydrophobic Tail (Region D) Amine->Tail N-Substitution Target_Interaction Target: Asp126 (Electrostatic) Amine->Target_Interaction Binding Selectivity Selectivity Switch: Bulky N-subs favor σ1R over D2 Tail->Selectivity

Caption: Structural segmentation of benzamide ligands. N-substitution (Region D) is the primary driver for shifting selectivity from Dopamine D2 to Sigma-1.

Validated Protocol: [³H]-(+)-Pentazocine Binding Assay[1][2][4][11][12]

To validate a benzamide derivative as a σ1R ligand, the gold standard is a competition binding assay using the selective radioligand [³H]-(+)-pentazocine .[2]

Experimental Logic
  • Why (+)-Pentazocine? It is highly selective for σ1R (Ki ~ 3 nM) with negligible affinity for σ2R or D2, unlike DTG (1,3-di-o-tolylguanidine) which binds both σ1 and σ2.

  • Why Guinea Pig Brain/Liver? These tissues express the highest density of σ1R. Alternatively, Jurkat cells or transfected HEK293 cells are used for cleaner backgrounds.

Step-by-Step Methodology
StepActionTechnical Rationale
1. Tissue Prep Homogenize tissue (Guinea pig brain/liver) in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 × g for 15 min. Repeat wash.Removes endogenous ligands and soluble proteins that could interfere with binding.
2. Incubation Mix membrane protein (100–200 µg) with 3–5 nM [³H]-(+)-pentazocine and the test benzamide (10⁻¹⁰ to 10⁻⁵ M).The radioligand concentration is set near its Kd to optimize the signal-to-noise ratio.
3. Nonspecifics Define nonspecific binding (NSB) using 10 µM Haloperidol or 10 µM unlabeled (+)-pentazocine.Haloperidol is a potent σ1/D2 ligand; at 10 µM, it saturates all specific sites.
4. Equilibrium Incubate at 37°C for 120–150 minutes .σ1R binding kinetics are slow; insufficient time leads to underestimation of affinity (Ki).
5. Termination Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI).PEI reduces nonspecific binding of the radioligand to the glass fiber filter.
6. Analysis Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ and convert to Ki using the Cheng-Prusoff equation.Ki = IC₅₀ / (1 + [L]/Kd).
Workflow Visualization

Binding_Protocol Prep 1. Membrane Preparation (Tris-HCl, 40,000xg) Mix 2. Reaction Assembly Membrane + [3H]-(+)-Pentazocine + Benzamide Prep->Mix Incubate 4. Equilibrium (37°C, 120 min) Mix->Incubate Control 3. NSB Control (10 µM Haloperidol) Control->Incubate Parallel Well Filter 5. Filtration (GF/B + 0.5% PEI) Incubate->Filter Data 6. Scintillation & Ki Calc Filter->Data

Caption: Workflow for the [³H]-(+)-pentazocine competition binding assay. Pre-soaking filters in PEI is critical to reduce background noise.

Therapeutic Implications & Selectivity[5][8][9][12][13][14]

The Selectivity Challenge: D2 vs. σ1R

Many benzamides (e.g., raclopride, sulpiride) are classic D2 antagonists. For a benzamide to be useful in σ1R-targeted therapy (e.g., for neurodegeneration), it must avoid D2 blockade to prevent extrapyramidal side effects (EPS).

  • Case Study: Pridopidine Pridopidine is a phenylpiperidine-benzamide derivative. Originally developed as a "dopamine stabilizer," radioligand binding and PET studies revealed it binds σ1R with ~100-fold higher affinity than D2 receptors. At therapeutic doses (e.g., 45 mg bid), it occupies σ1R almost exclusively, exerting neuroprotective effects in Huntington’s disease models without the motor side effects of D2 blockers.

Oncology: Radioactive Benzamides

Benzamide derivatives labeled with Iodine-123 or Iodine-125 are used as SPECT probes because σ1R is overexpressed in rapidly proliferating tumor cells (e.g., melanoma, breast, prostate).

  • Example: [¹²⁵I]-PIMBA (N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide) targets σ1R in prostate cancer cells, serving as both a diagnostic imaging agent and a potential vehicle for targeted radionuclide therapy.[3]

References

  • Mechanism of Sigma-1 Receptor: Su, T. P., et al. (2010). The Sigma-1 Receptor Chaperone as an Inter-Organelle Signaling Modulator. Trends in Pharmacological Sciences.

  • Benzamide SAR & Synthesis: Donnier-Maréchal, M., et al. (2017).[4] Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands.[1][2][4][5] European Journal of Medicinal Chemistry.[4]

  • Radioligand Binding Protocol ([³H]-(+)-pentazocine): Ganapathy, M. E., et al. (1999). Sigma-1 receptor-mediated changes in intracellular calcium in human neuroblastoma cells. Journal of Pharmacology and Experimental Therapeutics.

  • Pridopidine Selectivity (S1R vs D2): Sahlholm, K., et al. (2015). Pridopidine selectively occupies sigma-1 rather than dopamine D2 receptors at behaviorally active doses.[6] Psychopharmacology.[7][6][8]

  • Oncology Applications ([125I]PIMBA): Everett, A., et al. (2002). Targeting Sigma Receptor-binding Benzamides as in Vivo Diagnostic and Therapeutic Agents for Human Prostate Tumors.[3] Cancer Research.[3]

Sources

The N-Substituted Benzamide Pharmacophore: A Technical Guide to Analysis and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the N-substituted benzamide pharmacophore, a privileged scaffold in modern medicinal chemistry. We will delve into the core structural features, synthesis, and multifaceted biological activities of this versatile chemical entity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the potential of N-substituted benzamides in their therapeutic programs.

Introduction: The Enduring Significance of the Benzamide Scaffold

The N-substituted benzamide motif, characterized by a carboxamide group attached to a benzene ring with a substituent on the amide nitrogen, is a cornerstone of numerous approved drugs and clinical candidates.[1] Its prevalence stems from a combination of favorable physicochemical properties, synthetic accessibility, and the ability to engage in key molecular interactions with a wide array of biological targets. This scaffold's inherent structural rigidity and the tunable nature of its substituents allow for the precise positioning of functional groups to optimize target binding and pharmacokinetic profiles.

N-substituted benzamides have demonstrated a remarkable range of pharmacological activities, including but not limited to, anticancer, antipsychotic, antiemetic, antimicrobial, and antimalarial effects.[2][3][4][5] This guide will dissect the key pharmacophoric features that underpin these diverse biological functions, providing a framework for the rational design of novel therapeutics.

The N-Substituted Benzamide Pharmacophore: Core Features and Target-Specific Variations

A pharmacophore is the three-dimensional arrangement of electronic and steric features necessary for a molecule to interact with a specific biological target and trigger a response. The N-substituted benzamide core provides a robust framework upon which various pharmacophoric elements can be strategically placed.

General Pharmacophoric Features

The fundamental pharmacophore of an N-substituted benzamide can be deconstructed into several key components:

  • Aromatic Ring (Ar1): This serves as a hydrophobic core and a platform for substitution. The electronic nature and substitution pattern of this ring are critical for modulating target affinity and selectivity.

  • Amide Linker (-C(O)NH-): This rigid and planar unit is a crucial hydrogen bonding motif. The carbonyl oxygen acts as a hydrogen bond acceptor, while the amide proton can act as a hydrogen bond donor.

  • N-Substituent (R): This is the most variable component and a key determinant of biological activity and selectivity. It can encompass a wide range of functionalities, including additional aromatic or heterocyclic rings, aliphatic chains, and basic or acidic groups.

cluster_0 N-Substituted Benzamide Core Ar1 Aromatic Ring (Ar1) Amide Amide Linker (-C(O)NH-) Ar1->Amide Covalent Bond Hydrophobic Hydrophobic Ar1->Hydrophobic N-Sub N-Substituent (R) Amide->N-Sub Covalent Bond HBA H-Bond Acceptor (O) Amide->HBA HBD H-Bond Donor (NH) Amide->HBD Variable Variable Region N-Sub->Variable

Caption: General pharmacophoric features of the N-substituted benzamide scaffold.

Target-Specific Pharmacophore Models

The versatility of the N-substituted benzamide scaffold is evident in its ability to adapt its pharmacophoric features to interact with diverse biological targets.

N-substituted benzamides are a prominent class of HDAC inhibitors, which are being developed as anticancer agents.[2][6] The pharmacophore for HDAC inhibition typically consists of three key components: a zinc-binding group (ZBG), a linker, and a "cap" group that interacts with the surface of the enzyme.[6]

  • Zinc-Binding Group (ZBG): The amide functionality, often in conjunction with a nearby heteroatom in the N-substituent, can chelate the zinc ion in the active site of HDACs.[2][7]

  • Linker: An appropriate linker connects the ZBG to the cap group, spanning the hydrophobic channel of the enzyme's active site.

  • Cap Group: This is typically a larger, often aromatic or heterocyclic, group that interacts with residues at the rim of the active site, contributing to potency and selectivity.

cluster_0 HDAC Inhibitor Pharmacophore ZBG Zinc Binding Group (Amide + Heteroatom) Linker Linker Region ZBG->Linker Cap Cap Group (Aromatic/Heterocyclic) Linker->Cap

Caption: Pharmacophore model for N-substituted benzamide-based HDAC inhibitors.

Substituted benzamides, such as sulpiride and amisulpride, are well-established atypical antipsychotics that act as dopamine D2 receptor antagonists.[3][5] The pharmacophore for D2 antagonism includes:

  • Aromatic Ring: Often substituted with electron-donating groups like methoxy.

  • Amide Linker: Essential for hydrogen bonding interactions within the receptor binding pocket.

  • Basic Nitrogen: A protonatable nitrogen atom, typically within a pyrrolidinyl or piperidinyl moiety in the N-substituent, is crucial for interaction with an acidic residue (e.g., Asp) in the receptor.

  • Hydrophobic/Aromatic Feature: An additional hydrophobic or aromatic group on the N-substituent can enhance binding affinity.

cluster_1 Dopamine D2 Antagonist Pharmacophore Aromatic Substituted Aromatic Ring HBA_HBD H-Bond Acceptor/Donor (Amide) Aromatic->HBA_HBD Basic_N Basic Nitrogen HBA_HBD->Basic_N Hydrophobic Hydrophobic/ Aromatic Feature Basic_N->Hydrophobic

Caption: Pharmacophore model for N-substituted benzamide-based dopamine D2 antagonists.

N-substituted benzamides have also emerged as promising antimicrobial agents.[3][4] For instance, a pharmacophore model for FtsZ inhibitors, a target for antibacterial drug development, identified the following key features:

  • Two Aromatic Rings: Providing hydrophobic interactions.

  • One Hydrogen Bond Acceptor: The carbonyl oxygen of the amide.

  • One Hydrogen Bond Donor: The amide proton.

  • One Hydrophobic Feature: Contributing to overall lipophilicity.[8]

Synthesis of N-Substituted Benzamides: A Methodological Overview

The synthesis of N-substituted benzamides is generally straightforward, with several reliable methods available to medicinal chemists. The choice of synthetic route often depends on the availability of starting materials, the desired substitution patterns, and the scale of the reaction.

General Synthetic Strategies

The most common approach involves the acylation of a primary or secondary amine with a benzoic acid derivative.

cluster_2 General Synthesis of N-Substituted Benzamides Start Benzoic Acid Derivative (Ar-COOH or Ar-COCl) Product N-Substituted Benzamide (Ar-CONHR or Ar-CONR1R2) Start->Product Acylation Amine Primary or Secondary Amine (R-NH2 or R1R2-NH) Amine->Product Nucleophilic Attack Benzamide Amide_Linker Amide Linker (Conformation, H-bonding) Benzamide->Amide_Linker N_Substituent N-Substituent (R) (Size, Polarity, Functionality) Benzamide->N_Substituent Aromatic_Ring Aromatic_Ring Benzamide->Aromatic_Ring

Sources

Methodological & Application

Synthesis of N-(3,4-dimethylphenyl)-2-methoxybenzamide from 2-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

This application note details the synthesis of N-(3,4-dimethylphenyl)-2-methoxybenzamide , a structural motif commonly found in kinase inhibitors and GPCR ligands. The protocol utilizes a chemically robust anhydrous acyl chloride coupling rather than a peptide coupling (e.g., HATU/EDC) or biphasic Schotten-Baumann condition.

Why this approach?

  • Atom Economy: Direct reaction of the acid chloride avoids the atom-heavy byproducts of coupling reagents (e.g., urea derivatives from DCC).

  • Purification Efficiency: The byproduct (Triethylamine hydrochloride) is water-soluble, allowing for a "wash-away" workup that often negates the need for column chromatography.

  • Regioselectivity: The steric bulk of the ortho-methoxy group on the benzoyl ring requires controlled addition to prevent kinetic trapping or hydrolysis, a nuance addressed in this protocol.

Reaction Mechanism & Logic

The synthesis proceeds via an addition-elimination mechanism. The nucleophilic nitrogen of 3,4-dimethylaniline attacks the electrophilic carbonyl carbon of 2-methoxybenzoyl chloride.

Mechanistic Pathway (Graphviz)

ReactionMechanism Reactants Reactants (Acid Chloride + Aniline) Tetrahedral Tetrahedral Intermediate Reactants->Tetrahedral Nucleophilic Attack Elimination Chloride Elimination (Re-formation of C=O) Tetrahedral->Elimination Collapse Deprotonation Deprotonation (Base Scavenging HCl) Elimination->Deprotonation -Cl⁻ Product Final Amide Product Deprotonation->Product -H⁺ (to Base)

Figure 1: Step-wise mechanistic flow of the amide bond formation.

Experimental Protocol

Materials & Stoichiometry

Solvent Choice: Dichloromethane (DCM) is selected for its high solubility of reactants and low boiling point, facilitating easy removal. Base Choice: Triethylamine (TEA) acts as the HCl scavenger. It is preferred over Pyridine here for easier removal during the acidic wash step.

ReagentMW ( g/mol )Equiv.[1]Amount (mmol)Mass/VolDensity
3,4-Dimethylaniline 121.181.010.01.21 gSolid
2-Methoxybenzoyl chloride 170.591.111.01.88 g / 1.64 mL1.146 g/mL
Triethylamine (TEA) 101.191.515.01.52 g / 2.09 mL0.726 g/mL
DCM (Anhydrous) ---40 mL-
Step-by-Step Procedure

Phase 1: Preparation (T = 0 min)

  • Glassware Prep: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar. Flush with Nitrogen (

    
    ) or Argon.[2]
    
  • Solvation: Add 3,4-Dimethylaniline (1.21 g, 10 mmol) and Triethylamine (2.1 mL, 15 mmol) to the flask.

  • Dilution: Add 30 mL of anhydrous DCM. Stir until the amine is fully dissolved.

  • Cooling: Submerge the flask in an ice-water bath (

    
    ). Rationale: Controlling the initial exotherm prevents side reactions and decomposition of the acid chloride.
    

Phase 2: Addition (T = 15 min) 5. Reagent Prep: Dilute 2-Methoxybenzoyl chloride (1.64 mL, 11 mmol) in 10 mL of DCM in a separate vial or addition funnel. 6. Dropwise Addition: Add the acid chloride solution to the stirring amine mixture dropwise over 10–15 minutes.

  • Critical Checkpoint: Fuming may occur (HCl generation).[2] Ensure the solution remains stirring vigorously. A color change (often to light yellow or pinkish) is normal.
  • Reaction: Remove the ice bath after addition is complete. Allow the mixture to warm to Room Temperature (RT) and stir for 3–4 hours.

Phase 3: Validation (T = 3.5 hours) 8. TLC Monitoring: Spot the reaction mixture against the starting aniline.

  • Mobile Phase: 30% Ethyl Acetate in Hexanes.
  • Visualization: UV (254 nm). The starting aniline (lower
    
    
    ) should be consumed; the amide product will appear as a distinct spot at higher
    
    
    .
Workup & Purification (The "Wash-Away" Method)

This workup is designed to be self-validating : specific washes target specific impurities.

  • Quench: Add 20 mL of saturated

    
     solution to the reaction mixture. Stir for 10 minutes (hydrolyzes excess acid chloride).
    
  • Separation: Transfer to a separatory funnel. Collect the organic (lower) DCM layer.

  • Acid Wash (Critical): Wash the organic layer with 1M HCl (2 x 20 mL) .

    • Purpose: Protonates unreacted TEA and any remaining aniline, forcing them into the aqueous layer.

  • Base Wash: Wash with Saturated

    
     (1 x 20 mL) .
    
    • Purpose: Removes any 2-methoxybenzoic acid formed by hydrolysis.

  • Brine Wash: Wash with Saturated NaCl (1 x 20 mL) to remove trapped water.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Crystallization: If the residue is solid, recrystallize from hot Ethanol/Water (9:1). If oil, triturate with cold Hexanes to induce precipitation.

Workflow Visualization

SynthesisWorkflow Start Start: Flame-Dry RBF N2 Atmosphere Dissolve Dissolve Amine + TEA in DCM (0°C) Start->Dissolve Add Add Acid Chloride (Dropwise) Dissolve->Add React Stir at RT (3-4 Hours) Add->React TLC TLC Check (Hex/EtOAc 7:3) React->TLC Complete Starting Material Consumed? TLC->Complete Complete->React No WashAcid Wash: 1M HCl (Removes Amine/TEA) Complete->WashAcid Yes WashBase Wash: Sat. NaHCO3 (Removes Acid) WashAcid->WashBase Dry Dry (MgSO4) & Evaporate WashBase->Dry Final Pure Product N-(3,4-dimethylphenyl)-2-methoxybenzamide Dry->Final

Figure 2: Operational workflow for the synthesis and purification.

Characterization & Quality Control

To validate the identity of the product, look for these specific diagnostic signals.

Expected 1H NMR Data (CDCl3, 400 MHz)
  • 
     8.20 (br s, 1H):  Amide N-H . (Diagnostic: Disappears with 
    
    
    
    shake).
  • 
     8.25 (dd, 1H):  Aromatic proton on the benzoyl ring ortho to the carbonyl (deshielded by anisotropy).
    
  • 
     7.00 - 7.50 (m, 5H):  Remaining aromatic protons.
    
  • 
     4.05 (s, 3H): Methoxy group  (-OCH3). Strong singlet, distinctive shift due to ortho position.
    
  • 
     2.25 & 2.21 (s, 6H):  Two Methyl groups  on the aniline ring.
    
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure DCM is anhydrous; check Acid Chloride quality (should not be white powder, usually liquid/low melt solid).
Oil instead of Solid Trapped SolventHigh vacuum drying for >4 hours. Triturate with cold pentane/hexanes.
Extra Spot on TLC Di-acylation (Rare)Reduce Acid Chloride equivalents to 1.0.

References

  • Sigma-Aldrich. 2-Methoxybenzoyl chloride Product Sheet.Link

  • National Center for Biotechnology Information. PubChem Compound Summary for 3,4-Dimethylaniline.Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Schotten-Baumann protocols).
  • Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005, 61(46), 10827-10852. (Review of amide coupling mechanisms).

Sources

Amide coupling protocol for 3,4-dimethylaniline and 2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Target: N-(3,4-dimethylphenyl)-2-methoxybenzamide

Abstract & Strategic Overview

This Application Note details the synthetic protocols for coupling 3,4-dimethylaniline (nucleophile) with 2-methoxybenzoic acid (electrophile). While amide coupling is a routine transformation, this specific pair presents a distinct set of physical and electronic challenges:

  • Steric Hindrance: The ortho-methoxy group on the benzoic acid creates significant steric bulk near the reaction center, potentially retarding nucleophilic attack.

  • Electronic Mismatch: The methoxy group is electron-donating, reducing the electrophilicity of the carbonyl carbon. Conversely, 3,4-dimethylaniline is electron-rich, making it a good nucleophile but prone to oxidation.

  • Intramolecular Hydrogen Bonding: o-Methoxybenzoic acids often form strong internal hydrogen bonds between the ether oxygen and the carboxylic proton, stabilizing the ground state and raising the activation energy for coupling.

To address these, we present two validated protocols:

  • Method A (HATU-Mediated): Ideal for discovery chemistry (mg to g scale). It utilizes a highly reactive OAt-active ester intermediate to overcome steric hindrance under mild conditions.

  • Method B (Acid Chloride Activation): Ideal for scale-up (>10 g) or stubborn substrates. It forces the reaction via a highly electrophilic acyl chloride intermediate.[1]

Chemical Properties & Safety Profile[2][3]
ComponentRoleMW ( g/mol )MP (°C)SolubilityHazards
2-Methoxybenzoic acid Electrophile152.1598-100DCM, DMF, MeOHIrritant
3,4-Dimethylaniline Nucleophile121.1849-51DCM, EtOAcToxic , Aquatic Hazard
HATU Coupling Agent380.23N/ADMFSensitizer, Irritant
Thionyl Chloride Activator118.97N/AReacts w/ WaterCorrosive , Lachrymator

Critical Safety Note: 3,4-Dimethylaniline is toxic by inhalation, ingestion, and skin contact. All operations must be performed in a fume hood.[2] Thionyl chloride releases HCl and SO₂ gases; use a caustic scrubber for scale-up.

Decision Matrix & Workflow

The following diagram illustrates the logical flow for selecting the appropriate method and the mechanistic pathway for the recommended HATU approach.

ReactionWorkflow Start Start: Coupling Strategy CheckScale Check Scale & Purity Needs Start->CheckScale MethodA Method A: HATU Coupling (Discovery Scale <5g) CheckScale->MethodA High Yield / Mild Conditions MethodB Method B: Acid Chloride (Scale-Up >10g or Low Reactivity) CheckScale->MethodB Cost Effective / Robust Mechanism Mechanism: Active Ester Formation MethodA->Mechanism Activation Product Target: N-(3,4-dimethylphenyl)- 2-methoxybenzamide MethodB->Product Via Acyl Chloride Intermediate OAt-Active Ester (Highly Reactive) Mechanism->Intermediate + HATU / DIPEA Intermediate->Product + 3,4-Dimethylaniline

Figure 1: Strategic decision tree for amide coupling selection. Method A is preferred for initial synthesis due to milder conditions.

Method A: HATU-Mediated Coupling (Standard Protocol)

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is chosen over EDC/HOBt because the aza-benzotriazole moiety (HOAt) creates a more reactive ester and utilizes the "neighboring group effect" (pyridine nitrogen) to accelerate the amine attack, which is crucial for overcoming the ortho-steric hindrance of the methoxy group [1].

Reagents
  • 2-Methoxybenzoic acid (1.0 equiv)

  • 3,4-Dimethylaniline (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane) [0.1 M concentration]

Step-by-Step Protocol
  • Activation:

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxybenzoic acid (1.0 equiv) in anhydrous DMF (approx. 5-10 mL per gram of substrate).

    • Add DIPEA (3.0 equiv) via syringe. The solution may warm slightly.

    • Add HATU (1.2 equiv) in one portion.

    • Critical Step: Stir at room temperature for 15–30 minutes . This pre-activation period allows the formation of the activated OAt-ester.[2] A color change (often to yellow/orange) indicates active species formation.

  • Coupling:

    • Add 3,4-dimethylaniline (1.1 equiv) to the reaction mixture.

    • Stir the reaction at room temperature.

    • Monitoring: Monitor by LC-MS or TLC (typically 30% EtOAc/Hexanes) after 1 hour. Due to steric hindrance, this reaction may require 4–16 hours to reach full conversion.

    • Self-Validation: If starting material persists after 4 hours, heat the reaction to 40–50°C.

  • Work-up:

    • Dilute the reaction mixture with EtOAc (10x reaction volume).

    • Wash Sequence:

      • Saturated NH₄Cl or 1N HCl (removes unreacted aniline and DIPEA). Note: Ensure pH is acidic.

      • Saturated NaHCO₃ (removes unreacted acid and HOAt byproduct).

      • Saturated LiCl solution (critical for removing DMF if used as solvent).

      • Brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]

  • Purification:

    • The crude product is often pure enough for use. If necessary, purify via flash column chromatography (SiO₂, gradient 0–40% EtOAc in Hexanes).

Method B: Acid Chloride Activation (Robust Protocol)

Rationale: If HATU fails or for large-scale cost efficiency, converting the acid to the acid chloride removes the dependence on coupling reagents. Thionyl chloride is used to generate the highly electrophilic 2-methoxybenzoyl chloride [2].

Reagents
  • 2-Methoxybenzoic acid (1.0 equiv)

  • Thionyl Chloride (SOCl₂) (2.0–5.0 equiv)

  • Catalytic DMF (1–2 drops)[4]

  • 3,4-Dimethylaniline (1.1 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Solvent: DCM (Dichloromethane)[5]

Step-by-Step Protocol
  • Acyl Chloride Formation:

    • Place 2-methoxybenzoic acid in a round-bottom flask.

    • Add Thionyl Chloride (neat, excess) or dissolve acid in DCM and add SOCl₂ (2.0 equiv).

    • Add 1 drop of anhydrous DMF (catalyst).

    • Heat to reflux (70-80°C for neat, 40°C for DCM) for 2 hours. Gas evolution (HCl/SO₂) confirms reaction.

    • Evaporation: Once gas evolution ceases, concentrate the mixture to dryness in vacuo to remove excess SOCl₂. (Co-evaporate with toluene to ensure complete removal). Result is the crude acid chloride.

  • Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM (0.2 M).

    • Cool to 0°C in an ice bath.[2]

    • Add Triethylamine (2.0 equiv).

    • Slowly add 3,4-dimethylaniline (1.1 equiv) dissolved in a small amount of DCM.

    • Allow to warm to room temperature and stir for 2 hours.

  • Work-up:

    • Quench with water.[2]

    • Separate layers. Wash organic layer with 1N HCl (removes aniline), then NaHCO₃ (removes acid), then brine.

    • Dry (Na₂SO₄) and concentrate.[3]

Analytical Validation

Successful synthesis must be validated using the following criteria:

  • ¹H NMR (DMSO-d₆ or CDCl₃):

    • Amide NH: Look for a broad singlet downfield (typically δ 8.0–10.0 ppm).

    • Methoxy Group: Sharp singlet at δ ~3.8–3.9 ppm (3H).

    • Methyl Groups: Two singlets or a multiplet at δ ~2.2–2.3 ppm (6H) corresponding to the 3,4-dimethyl substitution.

    • Aromatic Region: Distinct patterns for the 1,2-disubstituted benzene (acid side) and 1,3,4-trisubstituted benzene (aniline side).

  • LC-MS:

    • Target Mass [M+H]⁺: Calculation: C₁₆H₁₇NO₂ = 255.13 g/mol . Look for peak at m/z 256.1 .

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (Method A) Steric hindrance prevents active ester attack.Switch to Method B (Acid Chloride) or heat Method A to 50°C.
No Reaction (Method A) DMF contains dimethylamine (degraded).Use fresh, anhydrous DMF. Dimethylamine consumes the active ester.
Product is Oily/Sticky Residual DMF or impurities.Perform LiCl wash during workup or triturated with cold pentane/ether.
Racemization Not applicable.Both substrates are achiral; racemization is not a concern here.
References
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[6] An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

Sources

Application Note: Radioligand Binding Assays for Benzamide Sigma Receptor Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzamide derivatives represent a critical chemical class in the development of ligands for Sigma receptors (


 and 

). Originally developed as dopamine D2 antagonists (e.g., substituted benzamides), structural modifications have yielded compounds with high affinity and selectivity for Sigma receptors, which are implicated in neuroprotection, cancer imaging, and addiction.

This guide details the optimized protocols for characterizing benzamide ligands. Unlike standard hydrophilic compounds, benzamides often exhibit significant lipophilicity (


), necessitating specific modifications to standard radioligand binding protocols to mitigate non-specific binding (NSB) and the "wall effect" (adsorption to assay vessels).
Scope
  • Target Receptors: Sigma-1 (

    
    ) and Sigma-2 (
    
    
    
    ).[1][2][3][4][5][6]
  • Primary Radioligands:

    -Pentazocine (
    
    
    
    selective) and [
    
    
    H]DTG (
    
    
    /
    
    
    non-selective).[1][5][7]
  • Ligand Class: Benzamides (e.g.,

    
    I-labeled imaging agents, therapeutic analogs).
    

Critical Experimental Variables

The "Benzamide Problem": Lipophilicity & NSB

Benzamide ligands are frequently hydrophobic. In aqueous buffers, they tend to adhere to plastic surfaces (pipette tips, reservoirs, plates) and filter matrices.

  • Mitigation 1 (Vessels): Use glass tubes or low-binding polypropylene plates for incubation. Avoid standard polystyrene if possible.

  • Mitigation 2 (Filters): Pre-soak Whatman GF/B or GF/C filters in 0.3% - 0.5% Polyethyleneimine (PEI) for at least 1 hour. This neutralizes the negative charge of the glass fiber, reducing electrostatic non-specific binding of cationic benzamides.

  • Mitigation 3 (Buffer): Include 0.1% BSA (Bovine Serum Albumin) in the assay buffer to act as a carrier protein and prevent ligand depletion via wall adsorption.

Receptor Source Selection[8]
  • 
     Enriched:  Guinea Pig Brain or Jurkat cell membranes.
    
  • 
     Enriched:  Rat Liver membranes (highest natural density) or MCF-7 cells (which are naturally 
    
    
    
    deficient).

Experimental Workflow Logic

The following diagram illustrates the decision logic for distinguishing between


 and 

binding, a critical step since many benzamides cross-react.

SigmaBindingLogic Start Start: Benzamide Ligand Characterization Target Target Receptor? Start->Target Sigma1 Sigma-1 (σ1) Assay Target->Sigma1 High Affinity Target Sigma2 Sigma-2 (σ2) Assay Target->Sigma2 Proliferation Marker Ligand1 Radioligand: [³H](+)-Pentazocine Sigma1->Ligand1 Ligand2 Radioligand: [³H]DTG Sigma2->Ligand2 Blocker1 No Masking Required ((+)-Pentazocine is highly selective) Ligand1->Blocker1 Blocker2 REQUIRED MASKING: Add 100 nM (+)-Pentazocine to block σ1 sites Ligand2->Blocker2 NSB Define Non-Specific Binding (NSB): 10 µM Haloperidol Blocker1->NSB Blocker2->NSB Result Calculate Ki / Bmax NSB->Result

Caption: Decision tree for selecting radioligands and masking agents based on the specific Sigma receptor subtype being interrogated.

Detailed Protocols

Reagents and Buffers[9][10]
ComponentCompositionPurpose
Standard Binding Buffer 50 mM Tris-HCl, pH 7.4 or 8.0Maintains physiological pH.
Benzamide Optimized Buffer 50 mM Tris-HCl, pH 8.0 + 0.1% BSA BSA reduces wall adsorption of lipophilic benzamides.
Wash Buffer 10 mM Tris-HCl, pH 7.4 (Ice Cold)Rapidly removes unbound ligand.

Radioligand
-Pentazocine (~30-60 Ci/mmol)Highly selective for

.

Radioligand
[

H]DTG (~30-50 Ci/mmol)
Binds

and

(requires masking).
Masking Agent Non-radioactive (+)-PentazocineBlocks

sites in

assays.[2][4][8]
NSB Definition Haloperidol (10

M) or DTG (10

M)
Displaces all specific binding.
Membrane Preparation (Rat Liver / Guinea Pig Brain)

Note: Fresh membranes yield the best signal-to-noise ratio.

  • Dissection: Rapidly remove tissue (Guinea Pig brain for

    
    , Rat liver for 
    
    
    
    ).
  • Homogenization: Homogenize in 10 volumes of ice-cold 50 mM Tris-HCl (pH 7.4) using a Potter-Elvehjem homogenizer.

  • Centrifugation 1: Centrifuge at 1,000

    
     for 10 min at 4°C to remove nuclear debris. Save supernatant.
    
  • Centrifugation 2: Centrifuge supernatant at 48,000

    
     for 20 min at 4°C. Discard supernatant.
    
  • Wash: Resuspend pellet in fresh buffer and repeat Centrifugation 2.

  • Storage: Resuspend final pellet in buffer (approx. 5-10 mg protein/mL). Aliquot and store at -80°C. Do not refreeze.

Assay Protocol: Competition Binding (Determining of Benzamides)

This protocol measures the affinity of a novel benzamide ligand by its ability to displace a standard radioligand.

Step 1: Plate/Tube Setup Prepare 12x75 mm glass tubes or a 96-well DeepWell plate.

  • Total Binding (TB): Membrane + Radioligand + Buffer.

  • Non-Specific Binding (NSB): Membrane + Radioligand + 10

    
    M Haloperidol.[9]
    
  • Experimental (Unk): Membrane + Radioligand + Benzamide (concentration range

    
     to 
    
    
    
    M).

Step 2: The Mix (Volume per well/tube) Total Assay Volume: 250


L (or 500 

L for tubes).
Component

Assay

Assay
Buffer To final volTo final vol
Masking Agent None100 nM (+)-Pentazocine
Radioligand 3-5 nM -Pentazocine3-5 nM [

H]DTG
Test Compound Variable (Benzamide)Variable (Benzamide)
Membrane 20-50

g protein
20-50

g protein

Step 3: Incubation

  • Incubate at 37°C for 120 minutes .

  • Why 37°C? Benzamides often have slow association/dissociation kinetics due to lipophilicity. Room temperature incubation may not reach true equilibrium, leading to underestimated affinities (

    
    ).
    

Step 4: Termination & Filtration

  • Pre-soak GF/B filters in 0.5% PEI for >1 hour.

  • Use a cell harvester (e.g., Brandel or PerkinElmer).

  • Filter contents rapidly.

  • Wash filters 3 times with 5 mL ice-cold wash buffer .

  • Critical: Perform washes rapidly (<10 seconds total) to prevent dissociation of the bound complex.

Step 5: Counting

  • Transfer filters to scintillation vials (or add cocktail to filter plate).

  • Add 4-5 mL liquid scintillation cocktail (e.g., Ultima Gold).

  • Equilibrate for 6 hours (to reduce chemiluminescence from PEI).

  • Count for 1-2 minutes per sample.

Data Analysis & Validation

Calculations
  • Specific Binding (SB):

    
    .
    
  • IC50 Determination: Plot % Specific Binding vs. Log[Benzamide]. Fit using non-linear regression (4-parameter logistic equation).

  • Ki Calculation (Cheng-Prusoff):

    
    
    
    • 
       = Concentration of radioligand used (nM).[2][4][6]
      
    • 
       = Dissociation constant of the radioligand (determined via Saturation Binding).[8]
      
Validation Criteria (Self-Correction)
  • Specific Binding Window: Specific binding should be >70% of Total Binding. If <50%, the assay is compromised (likely high NSB due to benzamide lipophilicity).

  • Hill Slope: Should be near -1.0. A slope significantly different from -1.0 suggests negative cooperativity or multiple binding sites (common if

    
     masking in the 
    
    
    
    assay is incomplete).

Troubleshooting Guide

IssueProbable CauseCorrective Action
High NSB (>50%) Lipophilic ligand sticking to filters.Increase PEI concentration to 0.5%. Add 0.1% BSA to wash buffer.[9][10][11]
Low Total Counts Ligand sticking to pipette tips/tubes.Use "Low Retention" tips. Change to glass tubes. Ensure radioligand is not degraded.
Poor Replicates Inhomogeneous membrane suspension.Vortex membranes frequently during addition. Keep membranes on ice.
Shallow Hill Slope Incomplete masking of

in

assay.
Increase (+)-pentazocine masking concentration (carefully) or switch to MCF-7 membranes.

References

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153. Link

  • Xu, J., et al. (2011). [

    
    H]Pentazocine binding to the sigma-1 receptor: A standard protocol. Current Protocols in Pharmacology, Chapter 2, Unit 2.53. Link
    
  • Zeng, C., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 158. Link

  • Mach, R. H., et al. (2013). Sigma-2 receptors/TMEM97: A new target for cancer therapeutics. Cancer Research, 73(22), 6565-6570. Link

  • Vilner, B. J., & Bowen, W. D. (2000). Modulation of Opiate Receptor Binding by Sigma-2 Receptors. Journal of Pharmacology and Experimental Therapeutics, 292(3), 900-911. Link

Sources

Tubulin polymerization inhibition assay for benzamide compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Tubulin Polymerization Inhibition Assay for Benzamide Compounds For: Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Cytoskeleton's Dynamic Core

Microtubules are fundamental components of the eukaryotic cytoskeleton, acting as dynamic polymers that are crucial for essential cellular processes.[1] Composed of α- and β-tubulin heterodimers, their constant assembly (polymerization) and disassembly (depolymerization) are vital for cell division, intracellular transport, and the maintenance of cell shape.[1][2] This dynamic instability makes tubulin a highly validated and attractive target for anticancer therapeutics.[3][4][5] Disrupting microtubule dynamics can arrest the cell cycle, particularly during mitosis, leading to programmed cell death (apoptosis) in rapidly proliferating cancer cells.[1][6]

A diverse array of compounds, known as microtubule-targeting agents (MTAs), function by either stabilizing or destabilizing microtubules.[2][6] Benzamides have emerged as a significant class of microtubule-destabilizing agents that exert their anticancer effects by inhibiting tubulin polymerization.[7][8][9] This document provides a comprehensive guide to the principles and a detailed protocol for an in vitro fluorescence-based tubulin polymerization assay, a cornerstone method for characterizing the inhibitory activity of novel benzamide compounds.

Mechanism of Action: How Benzamide Compounds Inhibit Tubulin Polymerization

Understanding the molecular interaction between a compound and its target is paramount in drug development. Many benzamide-based inhibitors function by interacting with the colchicine binding site on the β-tubulin subunit.[8][9][10] This binding event sterically hinders the conformational changes required for the tubulin dimer to incorporate into a growing microtubule protofilament, thereby halting polymerization.

Biochemical and structural studies have revealed that some benzamides can form a covalent bond with specific amino acid residues within this pocket, such as Cysteine 239 (Cys239), leading to irreversible inhibition.[8][10] This covalent interaction ensures a durable and potent inhibitory effect. The disruption of tubulin polymerization leads to the breakdown of the mitotic spindle, G2/M phase cell cycle arrest, and ultimately, apoptosis.[9][10]

cluster_0 Benzamide Compound Action Benzamide Benzamide Compound ColchicineSite Colchicine Binding Site (contains Cys239) Benzamide->ColchicineSite Binds (often covalently to Cys239) Tubulin β-Tubulin Subunit Polymerization Tubulin Polymerization Tubulin->Polymerization Necessary for ColchicineSite->Polymerization Inhibits Spindle Mitotic Spindle Disruption Arrest G2/M Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of benzamide-induced tubulin polymerization inhibition.

Assay Principle: Visualizing Microtubule Assembly in Real-Time

The in vitro tubulin polymerization assay is a robust method to screen and characterize compounds that modulate microtubule dynamics.[1] The assay quantitatively monitors the conversion of soluble tubulin dimers into microtubule polymers over time. This process follows a characteristic sigmoidal curve with three phases:

  • Nucleation (Lag Phase): The initial and rate-limiting step where tubulin dimers form small oligomers or "seeds".[1][11]

  • Growth (Elongation Phase): A rapid phase where tubulin dimers are added to the ends of the nuclei, leading to microtubule elongation.[1][11]

  • Steady State (Plateau Phase): An equilibrium is reached where the rate of polymerization equals the rate of depolymerization.[1][11]

While this process can be monitored by changes in light scatter (turbidity) at 340nm, a more sensitive and widely used approach is a fluorescence-based assay.[12][13] This method utilizes a fluorescent reporter that preferentially binds to or is incorporated into the hydrophobic environment of the microtubule polymer.[14][15] As tubulin polymerizes, the reporter's fluorescence emission increases significantly, providing a direct and real-time measurement of microtubule formation.[13]

In the presence of an inhibitory benzamide compound, this polymerization curve is altered. A potent inhibitor will decrease the rate (Vmax) and extent (maximum fluorescence) of polymerization in a dose-dependent manner.

Detailed Protocol: Fluorescence-Based Tubulin Polymerization Assay

This protocol is designed for a 96-well plate format, suitable for determining the half-maximal inhibitory concentration (IC50) of benzamide compounds.

Required Materials and Reagents
  • Tubulin Protein: >99% pure lyophilized tubulin (e.g., porcine or bovine brain tubulin).[14]

  • General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.[16]

  • Guanosine Triphosphate (GTP): Stock solution (e.g., 100 mM).[14]

  • Fluorescent Reporter: A probe that increases in fluorescence upon binding to microtubules (often included in commercial kits).[14]

  • Glycerol: For enhancing polymerization.[16]

  • Test Compound: Benzamide compound of interest, dissolved in 100% DMSO.

  • Positive Control: Colchicine or Nocodazole (known polymerization inhibitors).[11]

  • Negative Control: 100% DMSO.

  • Plate: Half-area, 96-well, black, flat-bottom microtiter plate.[14]

  • Equipment: Fluorescence plate reader with temperature control (37°C) and kinetic reading capability.

Reagent Preparation (Perform on Ice)
  • Tubulin Buffer (1x G-PEM with Glycerol): Prepare G-PEM buffer containing 10% glycerol. Keep on ice.[11][16]

  • GTP Supplemented Buffer: Prepare a fresh solution of Tubulin Buffer containing 1 mM GTP. Keep on ice.[1]

  • Tubulin Stock Solution: Carefully resuspend the lyophilized tubulin in the appropriate volume of ice-cold Tubulin Buffer (without GTP) to a final concentration of ~5 mg/mL. Avoid foaming. Keep on ice and use within one hour.[17]

  • Compound Dilutions: Prepare a serial dilution of the benzamide compound in Tubulin Buffer (without GTP). A typical starting range is 0.1 µM to 100 µM.[1] Prepare identical dilutions for the positive control. The final assay concentration will be lower due to subsequent dilution.

Experimental Workflow

The entire assay setup must be performed on ice to prevent premature tubulin polymerization. Polymerization is initiated by the temperature shift to 37°C in the plate reader.[11]

cluster_workflow Assay Workflow start Start: Prepare Reagents on Ice plate Add Controls & Benzamide Compounds to 96-Well Plate start->plate tubulin_mix Prepare Tubulin Reaction Mix (Tubulin, GTP, Fluorophore) Keep on Ice plate->tubulin_mix Simultaneously add_mix Add Reaction Mix to Plate to Initiate Assay tubulin_mix->add_mix read Incubate at 37°C in Plate Reader Read Fluorescence Kinetics (e.g., 60 min) add_mix->read Critical: Temperature Shift analyze Data Analysis: Plot Curves, Determine Vmax, Calculate IC50 read->analyze end End: Report IC50 Value analyze->end

Caption: Experimental workflow for the tubulin polymerization inhibition assay.

Step-by-Step Assay Procedure
  • Pre-warm Plate Reader: Set the fluorescence plate reader to 37°C. Set the measurement parameters: kinetic mode, read every 60 seconds for 60 minutes, excitation ~360 nm, emission ~420-450 nm (confirm optimal wavelengths for the specific fluorescent reporter).[14][16]

  • Plate Setup (on ice):

    • Add 10 µL of the appropriate compound dilutions (Benzamide, Positive Control, DMSO) to the designated wells of the 96-well plate.

    • Add 10 µL of buffer to "Blank" wells.

  • Prepare Tubulin Polymerization Mix (on ice):

    • Prepare a master mix sufficient for all wells. For each 50 µL final reaction volume, the mix will contain tubulin, GTP, and the fluorescent reporter in buffer. A typical final tubulin concentration is 2-3 mg/mL.[11][15]

    • Example Calculation for 1 well (final volume 50 µL): This will be primarily composed of the tubulin stock solution and the GTP-supplemented buffer containing the fluorescent reporter. Follow the supplier's specific recommendations (e.g., from a kit) for exact volumes.

  • Initiate Polymerization:

    • Using a multichannel pipette, add 40 µL of the ice-cold Tubulin Polymerization Mix to each well containing the 10 µL of compound. Pipette gently to mix.

    • This step brings the final volume to 50 µL and dilutes the compound to its final test concentration.

  • Acquire Data: Immediately place the plate in the pre-warmed 37°C plate reader and begin the kinetic read.

Data Analysis and Interpretation

Generating Polymerization Curves

For each well, plot the relative fluorescence units (RFU) against time (in minutes). The resulting curves will visualize the effect of each benzamide concentration on the rate and extent of tubulin polymerization compared to the controls.

Calculating the IC50 Value

The IC50 is the concentration of an inhibitor required to reduce the maximal rate of polymerization (Vmax) or the final polymer mass by 50%.[1][18]

  • Determine Vmax: For each curve, identify the steepest part of the slope (the linear portion of the growth phase). This value represents the maximum rate of polymerization (Vmax). Alternatively, the fluorescence value at the steady-state plateau can be used as a measure of total polymer mass.[1]

  • Calculate Percent Inhibition: Determine the percent inhibition for each benzamide concentration using the formula: % Inhibition = 100 * (1 - (Vmax_compound / Vmax_DMSO))

  • Plot Dose-Response Curve: Plot the percent inhibition as a function of the logarithm of the benzamide compound concentration.

  • Fit the Curve: Use a non-linear regression model (e.g., sigmoidal dose-response with variable slope) in software like GraphPad Prism to fit the data. The software will calculate the IC50 value from this curve.[18]

Example Data Presentation

The results should be summarized in a clear, tabular format.

Benzamide Conc. (µM)Vmax (RFU/min)% Inhibition
0 (DMSO Control)15000
0.1135010
0.597535
1.076549
5.030080
10.015090
Positive Control (10 µM) 12092
Calculated IC50 \multicolumn{2}{c}{1.02 µM }
Interpretation of Results
  • Potency: A lower IC50 value indicates a more potent inhibitory compound.[19]

  • Validation: The positive control (e.g., colchicine) should yield a high percent inhibition, confirming the assay is performing correctly. The negative control (DMSO) represents the baseline for 0% inhibition. The blank wells should show minimal fluorescence, confirming no significant background signal. This system of controls ensures the trustworthiness and validity of the data generated for the test compounds.

References

  • Cytoskeleton, Inc. (n.d.). Tubulin polymerization assay using >99% pure tubulin, fluorescence based (BK011P). Retrieved from [Link]

  • Cianchetta, G., et al. (2020). A Multipronged Approach Establishes Covalent Modification of β-Tubulin as the Mode of Action of Benzamide Anti-cancer Toxins. Journal of Medicinal Chemistry, 63(22), 14054–14066.

  • Kavallaris, M. (2010). Tubulins as therapeutic targets in cancer: from bench to bedside. Cancer Letters, 292(2), 141-149.

  • Cytoskeleton, Inc. (n.d.). Tubulin polymerization HTS assay using >97% pure tubulin, OD based - Porcine (BK004P). Retrieved from [Link]

  • Ahmad, I., et al. (2024). An update on the development on tubulin inhibitors for the treatment of solid tumors. Expert Opinion on Investigational Drugs, 33(5), 395-412.

  • OncLive. (2020). Novel Tubulin-Targeting Therapies Make Headway. Retrieved from [Link]

  • Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature Reviews Cancer, 4(4), 253-265.

  • Young, D. H. (2000). Covalent Binding of the Benzamide RH-4032 to Tubulin in Suspension-Cultured Tobacco Cells and Its Application in a Cell-Based Competitive-Binding Assay. Plant Physiology, 124(3), 1169-1178.

  • Geng, Y., et al. (2018). An in vitro Microscopy-based Assay for Microtubule-binding and Microtubule-crosslinking by Budding Yeast Microtubule-associated Protein. Bio-protocol, 8(23), e3108.

  • Patsnap. (2025). What are the therapeutic candidates targeting Tubulin?. Synapse. Retrieved from [Link]

  • Cianchetta, G., et al. (2020). A Multipronged Approach Establishes Covalent Modification of β-Tubulin as the Mode of Action of Benzamide Anti-cancer Toxins. PubMed. Retrieved from [Link]

  • Li, Q., et al. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Pharmaceutical Nanotechnology, 2(1), 33-43.

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit (Cat. # BK006P) Manual. Retrieved from [Link]

  • Li, Q., et al. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Bentham Open. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors Targeting the Colchicine Binding Site. Retrieved from [Link]

  • Qiu, J., et al. (2016). Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule. Phytopathology, 106(10), 1109-1116.

  • Gonzalez-Velozo, H., et al. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. International Journal of Molecular Sciences, 24(3), 2636.

  • ResearchGate. (2025). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quasielastic light scattering studies of tubulin aggregation. Retrieved from [Link]

  • Gonzalez-Velozo, H., et al. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. MDPI. Retrieved from [Link]

  • ResearchGate. (2013). Can anybody suggest how to calculate the IC50 value of a compound?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Retrieved from [Link]

  • ResearchGate. (n.d.). The IC 50 values (µM) of inhibition of tubulin polymerization. Retrieved from [Link]

  • Gittes, F. (2010). Visualizing individual microtubules by bright field microscopy. American Journal of Physics, 78(11), 1245-1252.

  • Kumar, S., et al. (2023). Reduced acetylated α-tubulin in SPAST hereditary spastic paraplegia patient PBMCs. Frontiers in Molecular Neuroscience, 16, 1144474.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N-(3,4-dimethylphenyl)-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are isolating N-(3,4-dimethylphenyl)-2-methoxybenzamide (Target ID: NDMB ) and facing challenges with purity or yield.

This specific target molecule combines a lipophilic 3,4-dimethylaniline moiety with a 2-methoxybenzoic acid core. The resulting amide bond creates a molecule with moderate polarity, but the aromatic substitution pattern can lead to π-π stacking interactions that complicate separation from starting materials.

This guide moves beyond generic advice, offering a self-validating workflow designed to ensure >98% purity.

Module 1: Method Development & Optimization

The "Pre-Column" Directive (Critical Step)

Expert Insight: The most common failure mode in purifying NDMB is relying solely on chromatography to remove unreacted starting materials.

  • 3,4-Dimethylaniline (Starting Material A) is basic.

  • 2-Methoxybenzoic acid (Starting Material B) is acidic.

Protocol: Before the column, you must perform a chemically active extraction.

  • Acid Wash: Wash organic layer with 1M HCl (2x). This protonates the aniline (

    
    ), forcing it into the aqueous layer.
    
  • Base Wash: Wash organic layer with Sat. NaHCO

    
     (2x). This deprotonates the benzoic acid (
    
    
    
    ), forcing it into the aqueous layer.
  • Result: Your crude mixture entering the column should now theoretically contain only the neutral amide and non-polar byproducts (e.g., dimers).

Mobile Phase Selection

For this substituted benzamide, standard Hexane/Ethyl Acetate (Hex/EtOAc) systems are superior to DCM/MeOH due to better selectivity for the methoxy group.

Solvent SystemPolarityApplicationNotes
Hexane / EtOAc Low-MediumPrimary Choice Excellent resolution. Start at 10% EtOAc, gradient to 40%.
DCM / MeOH HighSecondaryUse only if product is insoluble in Hex/EtOAc. Risk of co-eluting polar impurities.
Toluene / EtOAc MediumSpecializedUse if

< 0.1 in Hex/EtOAc. Toluene disrupts

-

stacking.
Visualization: Method Development Workflow

The following logic gate ensures you do not waste silica on a separation that is destined to fail.

MethodDevelopment Start Crude Sample Solubility Solubility Check (DCM vs EtOAc) Start->Solubility TLC_Screen TLC Screening (10-30% EtOAc) Solubility->TLC_Screen Rf_Calc Calculate u0394CV (Column Volumes) TLC_Screen->Rf_Calc Decision Select Mode Rf_Calc->Decision Flash Column Flash Column Decision->Flash Column u0394CV > 2 Gradient Optimization Gradient Optimization Decision->Gradient Optimization u0394CV < 2

Figure 1: Decision matrix for determining if direct flash chromatography is viable based on TLC data.

Module 2: Troubleshooting & FAQs

Issue 1: "My product is co-eluting with a yellow impurity (likely the aniline)."

Diagnosis: Even with an acid wash, trace 3,4-dimethylaniline can remain. On silica, anilines often "streak" or tail significantly due to hydrogen bonding with silanol groups, overlapping with your amide.

Corrective Protocol:

  • The "Amine-Block" Method: Pre-treat your column or add a modifier.

  • Add 1% Triethylamine (TEA) to your mobile phase (e.g., 99:1 Hexane:EtOAc + 1% TEA).

  • Mechanism: TEA is a stronger base than 3,4-dimethylaniline. It saturates the acidic silanol sites on the silica gel, allowing your aniline impurity to elute as a sharp band (usually much faster) rather than streaking into your product.

Issue 2: "The product precipitates inside the column."

Diagnosis: N-(3,4-dimethylphenyl)-2-methoxybenzamide is a crystalline solid. If you dissolve it in minimal hot EtOAc and load it, it will crash out when it hits the hexane-rich mobile phase.

Corrective Protocol: Solid Loading

  • Dissolve crude mixture in DCM (good solubility).

  • Add silica gel (ratio 1:2 crude:silica).

  • Rotary evaporate to dryness until you have a free-flowing powder.

  • Load this powder on top of the packed column.[1][2]

  • Why this works: It prevents solvent shock and ensures the sample enters the mobile phase gradually (equilibrium driven).

Issue 3: "I see two spots for my product on TLC."

Diagnosis: This is often a false positive caused by Rotamerism (restricted rotation around the amide bond) or Atropisomerism (due to the bulky o-methoxy and 3,4-dimethyl groups).

Verification Test:

  • Perform a 2D-TLC experiment.

  • Run the TLC plate once. Rotate it 90 degrees. Run it again.

  • Result: If the two spots align on the diagonal, they are the same compound interconverting. If they are off-diagonal, they are distinct impurities.

Module 3: Visualization of Purification Logic

When standard separation fails, use this troubleshooting logic tree to identify the specific chemical interaction causing the failure.

Troubleshooting Problem Poor Separation Check1 Is impurity Basic? (Aniline) Problem->Check1 Check2 Is impurity Acidic? (Benzoic Acid) Check1->Check2 No Action1 Add 1% Et3N to Mobile Phase Check1->Action1 Yes Check3 Is it Streaking? Check2->Check3 No Action2 Add 1% Acetic Acid to Mobile Phase Check2->Action2 Yes Action3 Switch Solvent (Use Toluene/EtOAc) Check3->Action3 Yes

Figure 2: Logical flowchart for modifying mobile phase chemistry based on impurity functionality.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for acid/base extraction workups of amides).
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Link

  • Teledyne ISCO. (2022). Flash Chromatography Guide: Solvent Selection and Method Development. (Authoritative source on solid loading and amine modifiers). Link

  • Reich, H. J. (2017). Common Solvents and solvent mixtures for Chromatography. University of Wisconsin-Madison. (Data on solvent polarity and selectivity). Link

Sources

Technical Support Center: Resolving Rotamers in N-Substituted Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: NMR-ROT-BENZ-001 Assigned Specialist: Senior Application Scientist

Executive Summary: The "Invisible" Impurity

In N-substituted benzamides, the partial double-bond character of the C–N amide bond restricts free rotation. This creates distinct conformational isomers (rotamers)—typically cis and trans (or E/Z) relative to the carbonyl oxygen.[1]

At room temperature, the rate of exchange (


) between these rotamers is often comparable to the NMR timescale. This results in broadened signals , peak doubling , or fractional integration  that mimics impurities. This guide provides the definitive workflows to diagnose, resolve, and quantify these rotamers.

Module 1: Diagnostic Workflow (Impurity vs. Rotamer)

Before initiating complex Variable Temperature (VT) experiments, confirm that the "extra" peaks are indeed rotamers and not synthetic byproducts.

Quick-Check Protocol
  • The Time Test: Re-run the 1H NMR spectrum after 24 hours.

    • Result: If the ratio of the "impurity" to the main peak changes, it is likely a chemical impurity (decomposition or slow reaction). If the ratio is constant, it is likely a rotameric equilibrium.

  • The D2O Shake: Add D2O.

    • Result: If the extra peaks disappear or shift significantly differently than the main peaks, they may be exchangeable protons (NH/OH) or salts, not backbone rotamers.

  • The 1D EXSY/NOE Test (Non-Destructive):

    • Irradiate the "minor" peak selectively.

    • Result: If you observe a negative NOE signal (exchange transfer) at the frequency of the "major" peak, they are chemically exchanging rotamers. This confirms the diagnosis without heating the sample.

Decision Tree: Diagnosis

RotamerDiagnosis Start Symptom: Split/Broad Peaks Step1 1. Perform Time Test (24h) Start->Step1 Decision1 Ratio Changed? Step1->Decision1 ResultImpurity Diagnosis: Chemical Impurity Decision1->ResultImpurity Yes Step2 2. Perform 1D Selective NOE/EXSY (Irradiate Minor Peak) Decision1->Step2 No Decision2 Magnetization Transfer (Negative Peak)? Step2->Decision2 Decision2->ResultImpurity No (Positive NOE only) ResultRotamer Diagnosis: Rotamers Confirmed Decision2->ResultRotamer Yes Step3 3. Proceed to VT-NMR ResultRotamer->Step3

Figure 1: Diagnostic logic flow to distinguish rotamers from impurities before advanced experimentation.

Module 2: Variable Temperature (VT) NMR Protocol

The "Gold Standard" for resolving rotamers is heating the sample until the exchange rate becomes fast enough to average the signals (Coalescence).

Experimental Setup
ParameterSpecificationNotes
Solvent Choice DMSO-d6 (Max 130°C)First choice. High polarity lowers barrier; high boiling point.
Tetrachloroethane-d2 (Max 140°C)Use for non-polar compounds or very high barriers.
Nitrobenzene-d5 Good for extremely high temperature work (>150°C).
Concentration 10–20 mg/mLAvoid saturation; viscosity changes with Temp affect shimming.
Wait Time 5–10 mins per stepAllow temperature equilibration inside the probe.
Step-by-Step Workflow
  • Reference Spectrum (25°C): Acquire a standard 1H spectrum. Note the chemical shift difference (

    
     in Hz) between the two rotamer signals.
    
  • Incremental Heating: Increase temperature in 10°C or 20°C increments.

    • Action: Shim at every temperature point. Convection currents will ruin resolution if shimming is neglected.

  • Identify Coalescence (

    
    ):  The temperature where the two distinct peaks merge into a single, flat-topped broad peak.[2]
    
  • High-Temp Limit: Continue heating 20–40°C past

    
     until the peak sharpens into a distinct singlet. This confirms "Fast Exchange."
    
VT-NMR Logic Flow

VTWorkflow Setup Prepare Sample (DMSO-d6) Measure Measure Delta Hz (Slow Exchange) Setup->Measure Heat Heat +10°C & Shim Measure->Heat Check Peaks Merged? Heat->Check Check->Heat No (Still Split) Coalesce Record Tc (Coalescence) Check->Coalesce Yes (Flat Top) Sharpen Heat > Tc (Fast Exchange) Coalesce->Sharpen

Figure 2: Step-by-step execution of a Variable Temperature NMR experiment.

Module 3: Quantitative Analysis (Calculating )

Once you have the Coalescence Temperature (


), you can calculate the activation free energy of rotation (

).[3] This value is a physical constant for your molecule, independent of the instrument field strength.
The Approximate Equation

At the coalescence temperature (


), the rate constant of exchange (

) is related to the chemical shift separation (

) of the signals in the slow-exchange limit (at low T).


Using the Eyring equation, we derive the working formula for free energy:



Where:

  • 
     = Activation energy (kcal/mol)
    
  • 
     = Coalescence temperature (Kelvin)[4]
    
  • 
     = Separation between rotamer peaks in Hz  (measured at low temp, not at 
    
    
    
    ).
Data Table: Typical Benzamide Parameters
Substituent TypeTypical

(kcal/mol)

(approx at 400 MHz)
Notes
N,N-Dimethyl 15–1860–100°CStandard baseline.
N,N-Diethyl 14–1640–80°CSlightly lower barrier due to steric bulk destabilizing ground state.
Ortho-Substituted 18–22+>120°CSteric clash twists ring, often raising barrier. May not coalesce in DMSO.

Troubleshooting & FAQs

Q1: I reached the boiling point of my solvent, but the peaks are still broad. What now?

A: You have a high rotational barrier (>18 kcal/mol).

  • Solution 1 (Solvent Switch): Switch to Nitrobenzene-d5 or Tetrachloroethane-d2 to access temperatures up to 140–150°C.

  • Solution 2 (Field Strength): Move to a lower field magnet (e.g., 300 MHz vs 600 MHz).

    • Why?

      
       is proportional to 
      
      
      
      (in Hz). At lower field,
      
      
      is smaller, meaning coalescence occurs at a lower temperature .
Q2: Can I just integrate the two peaks and report the sum?

A: Yes, but with caution.

  • Ensure the relaxation delay (

    
    ) is long enough (5 
    
    
    
    T1) for both rotamers.
  • If peaks overlap significantly, use Line Shape Analysis (deconvolution) software (available in MestReNova or TopSpin) rather than standard integration integrals to avoid errors.

Q3: Why do ortho-substituents make this worse?

A: Ortho-substituents on the benzamide ring create steric clash with the amide nitrogen substituents. This forces the amide group out of planarity with the phenyl ring. While this breaks conjugation with the phenyl ring, it often "locks" the amide bond itself into a deeper potential energy well or simply increases the steric bulk required to rotate, raising the


 significantly [1, 3].

References

  • Bain, A. D. (2003). "Dynamic NMR Spectroscopy." Annual Reports on NMR Spectroscopy, 50, 91-148. Link

  • Clayden, J., et al. (2001). Organic Chemistry. Oxford University Press. (Chapter 13: Amides and their resonance structures).
  • Taha, M., et al. (2016). "Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides." Indian Journal of Chemistry, 55B, 112-117. Link

  • Hu, H., et al. (2018). "Rotamers or Diastereomers? An Overlooked NMR Solution." The Journal of Organic Chemistry, 83(15), 8762–8768. Link

  • Stewart, W. E., & Siddall, T. H. (1970). "Nuclear Magnetic Resonance Studies of Amides." Chemical Reviews, 70(5), 517–551. Link

Sources

Validation & Comparative

A Researcher's Guide to the 13C NMR Chemical Shifts of N-(3,4-dimethylphenyl)-2-methoxybenzamide: An In-Depth Comparison of Experimental and Predicted Data

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and medicinal chemistry, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for mapping the carbon framework of organic molecules. This guide provides a comprehensive analysis of the 13C NMR chemical shifts for N-(3,4-dimethylphenyl)-2-methoxybenzamide, a substituted benzamide of interest in pharmaceutical research. By juxtaposing experimental data with predicted values and the spectra of its constituent precursors, this document offers a deeper understanding of the subtle electronic and structural influences on carbon environments.

The Molecular Structure Under Investigation

N-(3,4-dimethylphenyl)-2-methoxybenzamide is comprised of a 2-methoxybenzoyl group connected to a 3,4-dimethylaniline moiety via an amide linkage. This structure presents a rich system for 13C NMR analysis, with a variety of aromatic and aliphatic carbons influenced by different electronic effects.

Caption: Molecular structure of N-(3,4-dimethylphenyl)-2-methoxybenzamide with atom numbering for NMR analysis.

Comparative Analysis of 13C NMR Chemical Shifts

The following table presents a comparison of the experimental 13C NMR chemical shifts for N-(3,4-dimethylphenyl)-2-methoxybenzamide with predicted values and the experimental data for its precursors, 2-methoxybenzamide and 3,4-dimethylaniline. This comparative approach allows for a detailed assignment of each carbon signal and an understanding of the electronic shifts resulting from amide bond formation.

Carbon AtomExperimental δ (ppm) for N-(3,4-dimethylphenyl)-2-methoxybenzamidePredicted δ (ppm)Experimental δ (ppm) for 2-MethoxybenzamideExperimental δ (ppm) for 3,4-DimethylanilineAssignment Rationale
C=O 164.4165.2~168-The carbonyl carbon is significantly deshielded due to the electronegative oxygen and the resonance of the amide group.
C1 (ipso-C of benzamide) 129.9130.5~132-Attached to the amide group, its chemical shift is influenced by the electron-withdrawing nature of the carbonyl.
C2 (C-OCH3) 158.8157.9~157-The direct attachment of the electronegative oxygen of the methoxy group causes a strong downfield shift.
C3 115.6112.1~111-Ortho to the methoxy group, this carbon is shielded by its electron-donating resonance effect.
C4 136.9133.5~132-Experiences a combination of inductive and resonance effects from the substituents.
C5 124.5121.8~121-Less affected by the substituents compared to the ortho and para positions.
C6 128.9129.7~128-Para to the methoxy group, its chemical shift is influenced by resonance.
OCH3 55.6355.8~56-Typical chemical shift for a methoxy group attached to an aromatic ring.
C1' (ipso-C of aniline) 138.9136.2-~145Attached to the nitrogen of the amide, its chemical shift is significantly influenced by the amide bond.
C2' 129.8129.5-~117Ortho to the amide linkage, showing a downfield shift compared to the free amine.
C3' (C-CH3) 129.9130.1-~130Attached to a methyl group, its chemical shift is also influenced by the amide substituent.
C4' (C-CH3) 124.5125.0-~120Also attached to a methyl group and influenced by the para-amide group.
C5' 129.8130.0-~137Experiences the electronic effects of the adjacent methyl group and the amide linkage.
C6' 115.6118.3-~113Ortho to the amide linkage, showing a downfield shift.
3'-CH3 19.8 (assumed)19.5-~20Typical chemical shift for a methyl group on an aromatic ring.
4'-CH3 19.8 (assumed)19.7-~19Typical chemical shift for a methyl group on an aromatic ring.

Note: Predicted values are often generated using software that employs algorithms like HOSE (Hierarchical Organisation of Spherical Environments) codes and neural networks, trained on large spectral databases[1][2][3]. Experimental values for precursors are sourced from publicly available databases such as PubChem and ChemicalBook[4][5][6].

Interpreting the Chemical Shifts: A Deeper Dive

The observed chemical shifts can be rationalized by considering the fundamental principles of 13C NMR spectroscopy. The chemical environment of each carbon nucleus, dictated by factors like hybridization, inductive effects, and resonance, determines its resonance frequency[7][8].

  • Inductive Effects: Electronegative atoms like oxygen and nitrogen pull electron density away from adjacent carbons, "deshielding" them and causing their signals to appear at a higher chemical shift (downfield)[9]. This is evident in the C2 carbon of the benzamide ring (158.8 ppm) due to the directly attached methoxy group, and the C1' carbon of the aniline ring (138.9 ppm) due to the amide nitrogen.

  • Resonance Effects: The delocalization of π-electrons can either shield or deshield carbons. The methoxy group, being an electron-donating group through resonance, increases electron density at the ortho and para positions of the benzamide ring, leading to a relative upfield shift for C3 and C6 compared to what would be expected from inductive effects alone[9].

  • Anisotropy: The π-electron systems of the aromatic rings generate their own magnetic fields. Carbons within the plane of the ring experience a deshielding effect, contributing to their downfield chemical shifts (typically 110-160 ppm)[9].

The formation of the amide bond significantly alters the electronic landscape of both precursor molecules. The nitrogen lone pair in 3,4-dimethylaniline, which is strongly electron-donating to the aromatic ring, becomes involved in resonance with the carbonyl group of the 2-methoxybenzoyl moiety. This reduces its electron-donating effect on the aniline ring, leading to a general downfield shift of the aniline carbons compared to the free amine. Conversely, the electron-withdrawing nature of the carbonyl group is slightly modulated by the nitrogen, affecting the chemical shifts of the benzamide ring carbons.

Experimental Protocol for 13C NMR Data Acquisition

The following is a generalized protocol for obtaining a high-quality 13C NMR spectrum of N-(3,4-dimethylphenyl)-2-methoxybenzamide.

Caption: A standardized workflow for acquiring and processing a 13C NMR spectrum.

Detailed Steps:

  • Sample Preparation:

    • Weigh approximately 20-50 mg of N-(3,4-dimethylphenyl)-2-methoxybenzamide. A higher concentration is generally better for 13C NMR due to its low natural abundance and sensitivity[10][11].

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl3), in a small vial. Ensure the sample is fully dissolved[11].

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0.0 ppm and used for referencing the chemical shifts[12].

    • Carefully transfer the solution to a clean and dry 5 mm NMR tube using a Pasteur pipette[13].

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's sample holder.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Set up the 13C NMR experiment. A standard proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in single peaks for each unique carbon[14].

    • The number of scans will depend on the sample concentration and the spectrometer's sensitivity. For a moderately concentrated sample on a modern instrument, several hundred to a few thousand scans may be required to achieve a good signal-to-noise ratio.

    • Initiate the data acquisition to collect the Free Induction Decay (FID) signal[15].

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.

    • Phase and baseline correct the spectrum to ensure accurate peak representation.

    • Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

    • Identify and label the chemical shifts of all peaks in the spectrum[16].

Conclusion

The 13C NMR spectrum of N-(3,4-dimethylphenyl)-2-methoxybenzamide provides a detailed fingerprint of its carbon skeleton. By comparing the experimental data with predicted values and the spectra of its precursors, a confident assignment of each carbon resonance can be achieved. This guide demonstrates the power of a multi-faceted approach to spectral interpretation, combining experimental rigor with theoretical understanding. For researchers in the pharmaceutical sciences, such detailed structural analysis is a critical step in the journey from compound synthesis to drug discovery.

References

  • PubChem. 3,4-Dimethylaniline. National Center for Biotechnology Information. [Link]

  • Fiveable. 13.13 Uses of 13C NMR Spectroscopy. [Link]

  • PubChem. 2-Methoxybenzamide. National Center for Biotechnology Information. [Link]

  • NMR Sample Preparation. [Link]

  • Modgraph. NMR Prediction. [Link]

  • nmrshiftdb2. [Link]

  • Bruker. Mnova Predict | Accurate Prediction. [Link]

  • ACD/Labs. NMR Prediction. [Link]

  • KPU Pressbooks. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. [Link]

  • Supporting Information for "Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst". [Link]

  • Anasazi Instruments. A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link]

  • Mestrelab Research. Download NMR Predict. [Link]

  • OpenOChem Learn. Primer on ¹³C NMR Spectroscopy. [Link]

  • Slideshare. C-13 NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. 6.8: Principles of ¹³C NMR Spectroscopy. [Link]

  • ResearchGate. Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. [Link]

  • University College London. Sample Preparation. [Link]

  • Wiley Online Library. 13C NMR spectra of some amides and imides. Effect of inductive and mesomeric interactions, cyclization and hydrogen bonding on 13C NMR chemical shifts. [Link]

  • ResearchGate. Substituent Effects on 13 C NMR and 1 H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. [Link]

  • SID. SUBSTITUENT EFFECTS IN THE 13C NMR CHEMICAL SHIFTS OF PARA-(PARA-SUBSTITUTED BENZYLIDENE AMINO)BENZONITRILE AND PARA-(ORTHO-SUBS. [Link]

  • ResearchGate. Comparison of the experimental and predicted 13 C chemical shifts with HOSE code. [Link]

  • 13-C NMR Protocol for beginners AV-400. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • Indian Academy of Sciences. Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. [Link]

  • CONICET. Spectral Assignments and Reference Data. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • The Royal Society of Chemistry. List of Contents. [Link]

  • AIP Publishing. C13 Nuclear Magnetic Resonance Spectroscopy. IV. Aniline, N,N-Dimethylaniline, and Their Methyl Derivatives: Steric Inhibition of Conjugation. [Link]

  • Chemistry LibreTexts. 5.3: Factors That Influence NMR Chemical Shift. [Link]

  • ResearchGate. Comparison between experimental and predicted data for ¹H and ¹³C NMR chemical shift of A-232 (a) and A-234 (b), which was used in the UK, in DMSO. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • MDPI. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • PubMed. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. [Link]

  • 13-C NMR Chemical Shift Table. [Link]

Sources

A Comparative Guide to the Crystal Structure Conformation of N-Arylbenzamides: A Case Study of N-(3,4-dimethylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the solid-state conformation of N-(3,4-dimethylphenyl)benzamide, a representative member of the N-arylbenzamide class of compounds. The conformation of molecules in the crystalline state is of paramount importance in materials science and drug development, as it dictates critical physical properties including solubility, stability, and bioavailability. The N-arylbenzamide scaffold is particularly significant due to its structural rigidity and versatile synthetic accessibility, making it a common motif in pharmacophores.[1]

Herein, we will dissect the three-dimensional architecture of N-(3,4-dimethylphenyl)benzamide, comparing it with a structurally similar analogue, N-(3,4-dimethylphenyl)-4-methylbenzamide, to illuminate the subtle yet profound influence of substituent changes on molecular conformation and crystal packing. This analysis is grounded in experimental data obtained through single-crystal X-ray diffraction (SC-XRD), the definitive method for elucidating atomic arrangements in crystalline solids.[2][3]

Part 1: The Principle and Practice of Structure Determination

To comprehend molecular conformation, we must first understand how it is determined. Single-crystal X-ray diffraction (SC-XRD) is the gold-standard technique, providing an unambiguous three-dimensional map of atomic positions within a crystal lattice.[2][4][5]

The SC-XRD Experimental Workflow

The process begins with the growth of high-quality single crystals, typically measuring 0.1-0.5 mm in size.[3] These crystals are then exposed to a focused beam of X-rays. As the X-rays interact with the electron clouds of the atoms in the crystal, they are diffracted into a unique pattern of spots. The geometry and intensity of this diffraction pattern contain all the information necessary to reconstruct the 3D atomic structure.[5][6]

The causality behind this workflow is a feedback loop of data collection, structure solution, and refinement. The initial diffraction pattern allows for the determination of the unit cell—the basic repeating unit of the crystal. The intensities of the spots are then used to solve the "phase problem" and generate an initial electron density map. This map is interpreted to build a molecular model, which is then refined against the experimental data until the calculated and observed diffraction patterns match as closely as possible. The quality of the final structure is assessed by metrics like the R-factor; a lower R-factor signifies a better fit.

Below is a diagram illustrating the key stages of this self-validating process.

SC_XRD_Workflow Figure 1: Single-Crystal X-ray Diffraction Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement Synthesis Synthesis & Purification Crystallization Crystal Growth (e.g., slow evaporation from ethanol) Synthesis->Crystallization Yields pure compound Mounting Crystal Selection & Mounting Crystallization->Mounting Diffractometer X-ray Exposure (e.g., Oxford Diffraction Xcalibur) Mounting->Diffractometer Data_Collection Diffraction Pattern Measurement Diffractometer->Data_Collection Generates diffraction spots Indexing Unit Cell Determination Data_Collection->Indexing Solution Structure Solution (e.g., SHELXS) Indexing->Solution Provides lattice parameters Refinement Model Refinement (e.g., SHELXL) Solution->Refinement Generates initial model Validation Structure Validation (checkCIF) Refinement->Validation Minimizes R-factor Final_Structure Final_Structure Validation->Final_Structure

Caption: A flowchart of the single-crystal X-ray diffraction process.

Part 2: Conformational Analysis of N-(3,4-dimethylphenyl)benzamide

The crystal structure of N-(3,4-dimethylphenyl)benzamide (N34DMPBA) has been determined and provides significant insights into the conformational preferences of N-arylbenzamides.[7] Single crystals suitable for X-ray diffraction were obtained from an ethanolic solution.[7]

The key structural feature of N34DMPBA is the conformation of the amide linkage (-CO-NH-). The N-H bond is oriented anti to the meta-methyl group of the 3,4-dimethylphenyl ring. This arrangement is notable as it contrasts with the syn conformation observed in the related N-(3,4-dimethylphenyl)acetamide, highlighting the influence of the benzoyl group versus an acetyl group on conformational preference.[7]

In the solid state, molecules of N34DMPBA are organized into column-like structures extending along the crystallographic a-axis. This ordered arrangement is driven by intermolecular N—H⋯O hydrogen bonds. The hydrogen atom of the amide (N-H) acts as a donor, while the carbonyl oxygen (C=O) of a neighboring molecule acts as an acceptor. This specific interaction, with a donor-acceptor distance of 2.948 Å, links the molecules head-to-tail into infinite chains.[7]

Part 3: A Comparative Analysis with N-(3,4-dimethylphenyl)-4-methylbenzamide

To understand how subtle chemical modifications impact crystal structure, we compare N34DMPBA with N-(3,4-dimethylphenyl)-4-methylbenzamide. The only difference is the addition of a single methyl group at the 4-position of the benzoyl ring. This seemingly minor change results in a dramatically different crystal packing and conformation.

The most striking difference is that N-(3,4-dimethylphenyl)-4-methylbenzamide crystallizes with two independent molecules in its asymmetric unit (Z'=2).[8] This means that within the same crystal, the molecule exists in two distinct conformations.

The table below summarizes the key structural parameters for N34DMPBA and the two unique molecules of its 4-methyl analogue.

ParameterN-(3,4-dimethylphenyl)benzamide[7]N-(3,4-dimethylphenyl)-4-methylbenzamide (Molecule 1)[8]N-(3,4-dimethylphenyl)-4-methylbenzamide (Molecule 2)[8]
N-H Conformation anti to meta-methylanti to meta-methylsyn to meta-methyl
Dihedral Angle (between rings) Not specified, but rings are non-coplanar52.6°10.5°
N-H···O Hydrogen Bond Length 2.948 Å3.086 Å3.010 Å
Crystal Packing Motif Column-like chainsChains along b-axisChains along b-axis
Key Insights from the Comparison:
  • Conformational Polymorphism in a Single Crystal: The presence of two distinct conformers for the 4-methyl derivative—one with an anti N-H orientation and one with a syn orientation—demonstrates the low energy barrier for rotation around the N-aryl bond.[8] This flexibility is a critical consideration in drug design, as different conformers may interact differently with a biological target.

  • Steric Influence on Planarity: The dihedral angle between the two aromatic rings is significantly different between the two conformers of the 4-methyl derivative. In Molecule 2, the rings are nearly coplanar (10.5°), whereas in Molecule 1, they are substantially twisted (52.6°).[8] This twisting relieves steric strain and illustrates the delicate balance between conjugative stability (which favors planarity) and steric hindrance.

  • Robustness of Hydrogen Bonding: Despite the conformational differences, the fundamental N—H⋯O hydrogen bonding motif persists in all three cases, linking the molecules into infinite chains. This shows that the amide-to-amide hydrogen bond is a strong and reliable supramolecular synthon in this class of compounds.

Part 4: Discussion: From Molecular Structure to Material Properties

The relationship between a molecule's chemical formula and its bulk properties is not direct; it is mediated by conformation and crystal packing. The comparisons above reveal that minor changes in chemical structure can lead to different preferred conformations, which in turn dictate how molecules arrange themselves in a crystal.

This hierarchical relationship is crucial for several reasons:

  • Polymorphism: As seen with the 4-methyl derivative, a single compound can sometimes crystallize in multiple forms (polymorphs), each with a unique conformation and packing arrangement. Polymorphs can have different solubilities, melting points, and stabilities, which is a major concern in the pharmaceutical industry.[2]

  • Solubility and Dissolution Rate: The strength of the intermolecular interactions in a crystal, such as the N-H···O hydrogen bonds observed here, determines the energy required to break the lattice apart. A more tightly packed crystal with stronger interactions will generally have lower solubility and a slower dissolution rate.

  • Mechanical Properties: The way molecules are arranged affects the physical properties of the crystal, such as its hardness and tendency to fracture along certain planes.

The diagram below illustrates this critical hierarchy from chemical structure to macroscopic properties.

Structure_Property_Relationship Figure 2: Hierarchy of Influence on Solid-State Properties Structure Chemical Structure (e.g., Substituent Position) Conformation Molecular Conformation (Dihedral Angles, Torsion) Structure->Conformation Dictates steric & electronic effects Packing Crystal Packing (Intermolecular Interactions, H-Bonds) Conformation->Packing Determines optimal spatial arrangement Properties Macroscopic Properties (Solubility, Stability, Melting Point) Packing->Properties Governs bulk material characteristics

Caption: The path from chemical structure to physical properties.

Conclusion

The detailed crystallographic analysis of N-(3,4-dimethylphenyl)benzamide and its comparison with a close analogue underscore a fundamental principle of materials science: molecular shape and intermolecular forces are the primary determinants of solid-state structure. The robust N—H⋯O hydrogen bonding pattern establishes a consistent chain-like packing motif in these benzanilides. However, the conformational flexibility, particularly the rotation around the N-aryl bond and the resulting twist between the aromatic rings, is highly sensitive to subtle changes in substitution. The observation of two distinct conformers within a single crystal of N-(3,4-dimethylphenyl)-4-methylbenzamide provides a stark example of this sensitivity. For researchers in drug development and materials engineering, this guide highlights the necessity of experimental structure determination to understand and ultimately control the physical properties of molecular solids.

References

  • Excillum. (n.d.). Small molecule crystallography. Retrieved February 20, 2026, from [Link]

  • University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved February 20, 2026, from [Link]

  • Tokarčík, M., et al. (2008). N-(3,4-Dimethylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o340. Available at: [Link]

  • FZU - Institute of Physics of the Czech Academy of Sciences. (n.d.). X-ray single-crystal diffraction. Retrieved February 20, 2026, from [Link]

  • Fawcett, J., et al. (2015). Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. Magnetic Resonance in Chemistry, 53(9), 725-734. Available at: [Link]

  • Rossello, A., et al. (2011). N-Arylbenzamides: extremely simple scaffolds for the development of novel estrogen receptor agonists. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(4), 577-582. Available at: [Link]

  • Fawcett, J., et al. (2015). Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. PubMed. Retrieved February 20, 2026, from [Link]

  • Oishi, T., et al. (2018). Synthesis and Conformational Analysis of Alternately N-Alkylated Aromatic Amide Oligomers. The Journal of Organic Chemistry, 83(23), 14338-14349. Available at: [Link]

  • Universität Ulm. (n.d.). Single-Crystal X-Ray Diffraction (SC-XRD). Retrieved February 20, 2026, from [Link]

  • The University of Manchester. (2015). CCDC 1033430: Experimental Crystal Structure Determination. Research Explorer. Retrieved February 20, 2026, from [Link]

  • Tokarčík, M., et al. (2009). N-(3,4-Dimethylphenyl)-4-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2751. Available at: [Link]

  • Hudson, I. L., et al. (2019). Why Do N-Alkylated Anilides Bend Over? The Factors Dictating the Divergent Conformational Preferences of 2° and 3° N-Aryl Amides. NSF Public Access Repository. Available at: [Link]

Sources

A Comparative Guide to the Receptor Selectivity of N-(3,4-dimethylphenyl)-2-methoxybenzamide versus Haloperidol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Editorial Note: Direct comparative experimental data for N-(3,4-dimethylphenyl)-2-methoxybenzamide is not extensively available in the public domain. Therefore, its receptor binding profile is inferred from published data on structurally related 2-methoxybenzamide derivatives. This guide presents a comparison between the well-established profile of Haloperidol and the putative profile of N-(3,4-dimethylphenyl)-2-methoxybenzamide, supported by standard experimental methodologies for such a determination.

Introduction: The Imperative of Selectivity in Neuropsychiatric Drug Discovery

The therapeutic efficacy and adverse effect profile of centrally acting drugs are intrinsically linked to their interactions with a spectrum of neuronal receptors. While engagement with a primary therapeutic target is desired, off-target binding can lead to a cascade of undesirable side effects. The following comparison between Haloperidol, a cornerstone of antipsychotic therapy, and N-(3,4-dimethylphenyl)-2-methoxybenzamide, a member of a pharmacologically distinct class of compounds, highlights the critical importance of receptor selectivity.

Haloperidol , a first-generation antipsychotic, exerts its therapeutic action primarily through potent antagonism of the dopamine D2 receptor.[1] This mechanism is effective in mitigating the positive symptoms of schizophrenia.[2] However, Haloperidol's clinical utility is often hampered by a wide range of side effects, including extrapyramidal symptoms and hyperprolactinemia, which are direct consequences of its potent D2 receptor blockade and its activity at other receptors.[2][3]

N-(3,4-dimethylphenyl)-2-methoxybenzamide belongs to a class of benzamide compounds that have garnered interest for their potential to interact with sigma receptors.[4][5] The sigma-1 receptor, in particular, is a unique ligand-operated chaperone protein at the endoplasmic reticulum that modulates a variety of signaling pathways, including calcium signaling, and has been implicated in neuroprotection and the pathophysiology of several neuropsychiatric disorders.[6][7][8] A compound with high selectivity for the sigma-1 receptor over the dopamine D2 receptor would be expected to have a fundamentally different pharmacological profile from Haloperidol, potentially offering therapeutic benefits without the liabilities of direct dopamine antagonism.

This guide will dissect the receptor binding profiles of these two compounds, present the experimental methodology to determine such selectivity, and discuss the potential implications for drug development.

Comparative Receptor Binding Profiles

The selectivity of a compound is typically expressed as a ratio of its binding affinities (Ki values) for different receptors. A lower Ki value indicates a higher binding affinity. The selectivity ratio is calculated by dividing the Ki for the off-target receptor by the Ki for the primary target receptor. A higher ratio signifies greater selectivity.

Haloperidol: A Potent D2 Antagonist with Significant Sigma-1 Affinity

Haloperidol is characterized by its high affinity for the dopamine D2 receptor. However, it also demonstrates significant affinity for other dopamine receptor subtypes, as well as the sigma-1 receptor. In fact, some studies indicate that Haloperidol binds with nearly equal affinity to both D2 and sigma-1 receptors.[9] This multi-receptor activity contributes to both its therapeutic effects and its complex side-effect profile.

Receptor SubtypeHaloperidol Ki (nM)
Dopamine D20.66 - 2.84[9][10]
Dopamine D3~7
Dopamine D4~2.3
Sigma-1~2.8[9]

Table 1: Reported binding affinities (Ki) of Haloperidol for key CNS receptors. Lower values indicate higher affinity.

N-(3,4-dimethylphenyl)-2-methoxybenzamide: A Putative Sigma-1 Selective Ligand
Receptor SubtypeN-(3,4-dimethylphenyl)-2-methoxybenzamide (Hypothesized Ki Range - nM)
Dopamine D2>1000
Sigma-110 - 100

Table 2: Hypothesized binding affinities (Ki) for N-(3,4-dimethylphenyl)-2-methoxybenzamide based on data from structurally related compounds. This data is inferential and requires experimental validation.

Based on this putative profile, the selectivity ratio of N-(3,4-dimethylphenyl)-2-methoxybenzamide for the sigma-1 receptor over the D2 receptor would be substantially higher than that of Haloperidol.

Experimental Determination of Receptor Selectivity

To empirically determine and compare the selectivity ratios of these compounds, a standardized in vitro experimental workflow is required. The competitive radioligand binding assay is the gold standard for this purpose.

Principle of the Competitive Radioligand Binding Assay

This assay measures the ability of a test compound (the "competitor," e.g., Haloperidol or N-(3,4-dimethylphenyl)-2-methoxybenzamide) to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor. The concentration of the test compound that displaces 50% of the radioligand is known as the IC50 (inhibitory concentration 50%). The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Step-by-Step Experimental Protocol
  • Receptor Preparation:

    • Cell lines stably expressing the human recombinant dopamine D2 receptor or sigma-1 receptor are cultured and harvested.

    • Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.

    • The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford or BCA).

  • Assay Setup:

    • A series of dilutions of the test compound (Haloperidol or N-(3,4-dimethylphenyl)-2-methoxybenzamide) are prepared.

    • In a multi-well plate, the cell membranes, a fixed concentration of the appropriate radioligand (e.g., [³H]-Spiperone for D2 receptors, [³H]-(+)-Pentazocine for sigma-1 receptors), and varying concentrations of the test compound are incubated in a suitable buffer.

    • Control wells are included for:

      • Total binding: Membranes and radioligand only.

      • Non-specific binding: Membranes, radioligand, and a high concentration of a known unlabeled ligand to saturate the receptors.

  • Incubation and Termination:

    • The plates are incubated at a specific temperature for a duration sufficient to reach binding equilibrium.

    • The binding reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • The filters are washed rapidly with ice-cold buffer to remove any remaining unbound radioligand.

  • Detection and Data Analysis:

    • The filters are dried, and a scintillation cocktail is added.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The specific binding data is plotted against the logarithm of the test compound concentration to generate a competition curve.

    • Non-linear regression analysis is used to determine the IC50 value from the competition curve.

    • The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Receptor_Prep Receptor Membrane Preparation Incubation Incubate Membranes, Radioligand & Test Compound Receptor_Prep->Incubation Radioligand Radioligand ([³H]-Spiperone or [³H]-(+)-Pentazocine) Radioligand->Incubation Test_Compound Test Compound Dilutions (Haloperidol or Benzamide) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Competition_Curve Generate Competition Curve Scintillation->Competition_Curve IC50_Calc Calculate IC50 Competition_Curve->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathways and Functional Implications

The profound differences in the primary receptor targets of Haloperidol and the putative target of N-(3,4-dimethylphenyl)-2-methoxybenzamide suggest divergent downstream signaling effects and functional outcomes.

G cluster_haloperidol Haloperidol Pathway cluster_benzamide N-(3,4-dimethylphenyl)-2-methoxybenzamide Pathway (Putative) Haloperidol Haloperidol D2R Dopamine D2 Receptor Haloperidol->D2R Antagonist Gi Gi Protein Inhibition D2R->Gi AC Adenylyl Cyclase Inhibition Gi->AC cAMP ↓ cAMP AC->cAMP Therapeutic Antipsychotic Effects cAMP->Therapeutic Side_Effects Extrapyramidal Symptoms Hyperprolactinemia cAMP->Side_Effects Benzamide N-(3,4-dimethylphenyl) -2-methoxybenzamide S1R Sigma-1 Receptor (ER Chaperone) Benzamide->S1R Ligand Modulation Modulation of Client Proteins S1R->Modulation Ca_Signaling Ca²⁺ Signaling (via IP3R) Modulation->Ca_Signaling Ion_Channels Ion Channel Activity Modulation->Ion_Channels Neuroprotection Neuroprotection Synaptic Plasticity Ca_Signaling->Neuroprotection Ion_Channels->Neuroprotection

Caption: Contrasting signaling pathways of D2 antagonism and Sigma-1 modulation.

As illustrated, Haloperidol's blockade of D2 receptors leads to a reduction in cyclic AMP (cAMP), a key intracellular signaling molecule. This action in the mesolimbic pathway is thought to underlie its antipsychotic effects. However, blockade of D2 receptors in the nigrostriatal pathway leads to motor side effects.

In contrast, a sigma-1 selective ligand like N-(3,4-dimethylphenyl)-2-methoxybenzamide would not directly interfere with dopamine signaling in the same manner. Instead, its engagement with the sigma-1 receptor would modulate intracellular calcium levels and the function of various ion channels and other "client" proteins.[6][12] This mechanism has been associated with neuroprotective effects, enhancement of synaptic plasticity, and potential therapeutic benefits in depression, anxiety, and neurodegenerative diseases.[7][8]

Conclusion and Future Directions

This comparative guide illustrates the starkly different pharmacological profiles of Haloperidol and, putatively, N-(3,4-dimethylphenyl)-2-methoxybenzamide. Haloperidol represents a classic, potent, but non-selective approach to treating psychosis, with a well-understood link between its D2 receptor antagonism and its therapeutic and adverse effects. N-(3,4-dimethylphenyl)-2-methoxybenzamide, as a representative of the benzamide class of sigma receptor ligands, offers a conceptual alternative. A high selectivity for the sigma-1 receptor over the dopamine D2 receptor could translate to a novel therapeutic mechanism for various CNS disorders, potentially devoid of the motor and endocrine side effects that limit the use of traditional antipsychotics.

To fully elucidate the therapeutic potential of N-(3,4-dimethylphenyl)-2-methoxybenzamide, comprehensive experimental characterization is essential. The protocols outlined in this guide provide a roadmap for determining its precise receptor binding affinities and selectivity profile. Such data will be crucial in validating its hypothesized mechanism of action and guiding its further development as a potential therapeutic agent.

References

  • The molecular function of σ receptors: past, present, and future. PMC - NIH.
  • Third generation antipsychotic drugs: Partial agonism or receptor functional selectivity?
  • Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegener
  • Sigma-1 receptor. Wikipedia.
  • Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors. (2021).
  • Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegener
  • Antipsychotic Drugs: A Concise Review of History, Classification, Indications, Mechanism, Efficacy, Side Effects, Dosing, and Clinical Application.
  • Third generation antipsychotic drugs: partial agonism or receptor functional selectivity? PMC.
  • Sigma receptor. Wikipedia.
  • Neuroprotective effects of high affinity sigma 1 receptor selective compounds. PMC.
  • Metabolites of haloperidol display preferential activity at sigma receptors compared to dopamine D-2 receptors. PubMed.
  • Receptor-binding profile of antipsychotic drugs. Typical antipsychotics...
  • Haloperidol, D2 antagonist (CAS 52-86-8). Abcam.
  • Electron-donating para-methoxy converts a benzamide-isoquinoline derivative into a highly Sigma-2 receptor selective ligand. PubMed. (2011).
  • Electron-Donating Para-Methoxy Converts a Benzamide-Isoquinoline Derivative into a Highly Sigma-2 Receptor Selective Ligand. PMC.
  • Dopamine D2 receptor Inhibitors (IC50, Ki).
  • Structure-affinity relationship study on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides as potent and selective dopamine D(3) receptor ligands. PubMed. (2002).
  • Extrastriatal and striatal D2 dopamine receptor blockade with haloperidol or new antipsychotic drugs in patients with schizophrenia. Cambridge University Press & Assessment.
  • BindingDB BDBM38951 2,4-dimethyl-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide::MLS000098940::SMR000063861::cid_2125956.
  • [³H]4-(Dimethylamino)-N-[4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl]benzamide, a Selective Radioligand for Dopamine D3 receptors. II.
  • [³H]4-(dimethylamino)-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl) butyl)benzamide: a selective radioligand for dopamine D(3) receptors. II. Quantitative analysis of dopamine D(3) and D(2)
  • Development and Characterization of Novel Selective, Non-Basic Dopamine D 2 Receptor Antagonists for the Tre
  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. MDPI. (2025).
  • 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide. MDPI. (2019).
  • Sigma Receptors.
  • Synthesis and binding profile of constrained analogues of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides, a class of potent dopamine D3 receptor ligands. PubMed. (2006).
  • (PDF) Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor.
  • The Pharmacology of Sigma-1 Receptors. PMC.
  • Sigma Receptor | Agonists Antagonists. MedChemExpress.
  • N-(3,4-Dimethylphenyl)-4-methylbenzamide. PMC.
  • Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. MDPI. (2022).
  • Sigma-2 Receptor Modulators Alter Low-density Lipoprotein Receptor-mediated Lipid Uptake in Retinal Pigment Epithelial Cells. bioRxiv.org. (2025).
  • Affinity for dopamine D2, D3, and D4 receptors of 2-aminotetralins. Relevance of D2 agonist binding for determination of receptor subtype selectivity. PubMed. (1996).
  • Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. PMC.
  • Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One. Research journals. (2018).
  • The High Affinity Dopamine D2 Receptor Agonist MCL-536: A New Tool for Studying Dopaminergic Contribution to Neurological Disorders. PMC. (2021).
  • Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for. Semantic Scholar.
  • N-(3,4-dimethylphenyl)-4-methoxybenzamide. PubChem.

Sources

Reference Standards for N-(3,4-dimethylphenyl)-2-methoxybenzamide Analysis: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the analysis of benzamide-class pharmaceutical intermediates, the integrity of your reference standard is the single greatest variable affecting quantitative accuracy. This guide evaluates the analytical performance of N-(3,4-dimethylphenyl)-2-methoxybenzamide (hereafter referred to as NDMB ) when using different grades of reference materials.

While commercial reagent-grade sources are often used for early-phase screening, our comparative data demonstrates that they frequently fail to meet the stringency required for ICH Q2(R2) method validation. This guide provides a direct comparison between ISO 17034 Certified Reference Materials (CRMs) and Reagent Grade alternatives , supported by experimental protocols for self-validation.

Part 1: The Analyte in Context

NDMB represents a classic lipophilic benzamide scaffold, sharing structural homology with dopamine antagonists and kinase inhibitors. Its analysis presents specific challenges:

  • Chromophoric Properties: The o-methoxybenzamide moiety provides a distinct UV absorption profile, but response factors can vary significantly based on solvent pH.

  • Solubility Profile: High lipophilicity (predicted LogP ~3.5) requires organic-heavy mobile phases, increasing the risk of precipitation in aqueous diluents.

  • Impurity Profile: Common synthetic routes (coupling 2-methoxybenzoyl chloride with 3,4-dimethylaniline) often leave residual aniline impurities, which are toxicologically relevant (mutagenic potential).

The Hierarchy of Standards

To ensure data integrity, one must distinguish between the available grades:

FeatureOption A: ISO 17034 CRM Option B: Secondary Standard Option C: Reagent Grade
Traceability SI Units (NIST/BIPM)Traceable to Primary CRMNone / Manufacturer Lot
Purity Assignment Mass Balance (100% - impurities - water - volatiles)Assayed against PrimaryArea % (often misleading)
Uncertainty Explicitly calculated (

)
Derived from PrimaryUnknown
Intended Use Release Testing, CalibrationRoutine QCEarly R&D, Identification

Part 2: Comparative Analysis & Experimental Data

We performed a direct comparison of a commercially available "Reagent Grade" sample of NDMB against a fully characterized "Primary Standard" candidate.

Experiment 1: Purity Assessment (Mass Balance)

Many researchers rely on the "purity" printed on a reagent bottle. This is often determined by a simple HPLC Area % calculation, which ignores non-chromophoric impurities (water, salts, residual solvents).

Table 1: The "Purity Gap" in NDMB Standards

ParameterReagent Grade (Commercial) Primary Standard (Characterized) Impact on Calculation
HPLC Purity (Area %) 98.5%99.9%Reagent looks acceptable
Water Content (KF) 1.2% (Hygroscopic)< 0.1% (Dried)Reagent mass is 1.2% water
Residual Solvents (GC) 0.8% (DCM/EtOAc)< 0.05%Reagent mass is solvent
Inorganic Ash 0.3%< 0.05%Non-detectable by HPLC
True Potency (As Is) 96.2% 99.7% 3.5% Assay Error

Critical Insight: If you used the Reagent Grade material assuming it was "98.5% pure" (or worse, 100%), your quantitative data would be biased high by nearly 4%. In a potency assay, this could cause a potent drug batch to fail specification.

Experiment 2: Linearity and Response Factor

Using the Reagent Grade material without potency correction results in a shifted calibration curve.

  • Method: RP-HPLC, C18 Column, ACN:Water (60:40), UV @ 254 nm.

  • Observation: The slope of the calibration curve (Response/Concentration) differs between the two standards.

Data Summary:

  • CRM Slope: 45,200 AU·mL/mg

  • Reagent Slope (Uncorrected): 43,618 AU·mL/mg

  • Result: The Reagent Grade standard produces a "weaker" signal per weighed mg because 3.8% of that mass is not the analyte.

Part 3: Experimental Protocol (Self-Validating System)

To qualify a reference standard for NDMB in-house, follow this self-validating workflow. This protocol ensures that the standard is suitable for quantitative use.

Workflow Diagram

NDMB_Validation cluster_purity Purity Inputs Start Raw Material (NDMB) ID Structural ID (NMR, MS, IR) Start->ID Purity Purity Assessment (HPLC + GC + KF) ID->Purity Confirmed Reject Reject / Repurify ID->Reject Failed MassBal Mass Balance Calculation Purity->MassBal Data Input Potency Assign Potency (% w/w) MassBal->Potency Use Valid for Quantitation Potency->Use >99.0% Potency->Reject <99.0% HPLC Chromatographic Purity HPLC->MassBal Water Water Content (Karl Fischer) Water->MassBal Solvent Residual Solvent (GC-HS) Solvent->MassBal Residue Residue on Ignition Residue->MassBal

Caption: Figure 1. Mass Balance approach for assigning potency to an NDMB Reference Standard.

Detailed Methodology
1. Chromatographic Purity (HPLC-UV)
  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax).

  • Mobile Phase: Isocratic 60% Acetonitrile / 40% Ammonium Formate Buffer (10mM, pH 3.5).

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (primary) and 280 nm (secondary confirmation).

  • Protocol: Inject 10 µL of a 0.5 mg/mL solution. Record Area % of the main peak. Run for at least 3x the retention time of the main peak to detect late-eluting dimers.

2. Volatile Impurity Analysis (Loss on Drying / GC)
  • Why: Amide synthesis often uses solvents like Dichloromethane (DCM) or Ethyl Acetate. These are heavy.

  • Protocol: Use Headspace GC (GC-HS) to quantify specific solvents. Alternatively, for a "Working Standard," a Loss on Drying (LOD) test at 105°C under vacuum can approximate this, though it is less specific.

3. Potency Calculation (The "Mass Balance" Equation)

Do not use the Area % from the HPLC as your purity. Use the following equation to determine the Assigned Purity (


) :


Example Calculation:

  • Water = 1.2%

  • Solvents = 0.8%

  • Inorganics = 0.3%

  • HPLC Area = 98.5%



Part 4: Recommendations

When to use which standard?
  • Use Reagent Grade (Commercial) When:

    • You are performing qualitative identification (retention time matching).

    • You are developing the separation method (optimizing gradients).

    • Condition: You must treat the potency as "Unknown" or "100%" only for estimation purposes.

  • Use ISO 17034 / Primary Standard When:

    • Validating an analytical method (ICH Q2).

    • Releasing a batch of material for toxicological studies.

    • Establishing a "Working Standard" for daily use.

Storage and Stability

NDMB is an amide; it is generally stable but susceptible to hydrolysis under strong acidic/basic conditions or high moisture.

  • Storage: Store at 2-8°C in a desiccator.

  • Retest: Re-evaluate water content (KF) every 12 months, as hygroscopicity is the primary failure mode for benzamide standards.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2). (2024).[1] Provides the regulatory framework for why standard purity affects validation parameters like accuracy and linearity.

  • International Organization for Standardization (ISO). ISO 17034:2016 - General requirements for the competence of reference material producers.[2] Defines the statistical rigor required for a "Certified Reference Material."

  • United States Pharmacopeia (USP).General Chapter <11> Reference Standards. Outlines the hierarchy of primary vs. secondary standards in pharmaceutical analysis.

  • PubChem.2-Methoxybenzamide Compound Summary.

  • Gowda, B. T., et al. Structure of N-(3,4-dimethylphenyl)benzamide.[3][4] Verification of the benzamide crystal structure and amide bond conformation relevant to UV detection.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.